"synthesis and characterization of 2-(ethyl carboxy)-3-methylbutanoic acid"
An In-depth Technical Guide to the Synthesis and Characterization of 2-(ethyl carboxy)-3-methylbutanoic Acid Executive Summary This technical guide provides a comprehensive overview of the synthesis and characterization...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis and Characterization of 2-(ethyl carboxy)-3-methylbutanoic Acid
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(ethyl carboxy)-3-methylbutanoic acid, a valuable mono-ester derivative of isopropylmalonic acid. The document details a robust two-step synthetic pathway commencing with the well-established malonic ester synthesis to form diethyl isopropylmalonate, followed by a controlled partial hydrolysis to yield the target half-acid, half-ester. This guide is designed for researchers and scientists in organic synthesis and drug development, offering not just procedural steps, but also the underlying chemical principles and rationale for experimental choices. A full suite of spectroscopic techniques for structural elucidation and characterization, including NMR, IR, and Mass Spectrometry, is discussed in detail with expected data presented for verification.
Introduction
2-(ethyl carboxy)-3-methylbutanoic acid (IUPAC Name: 2-ethoxycarbonyl-3-methylbutanoic acid) is a dicarboxylic acid monoester with the molecular formula C₈H₁₄O₄.[1] Its structure incorporates both a carboxylic acid and an ethyl ester functionality on a central carbon atom, which is further substituted with an isopropyl group. This bifunctional nature makes it a versatile building block in organic synthesis, enabling differential reactions at the two carbonyl centers.
The synthetic strategy outlined herein leverages the classical malonic ester synthesis, a powerful and reliable method for constructing substituted carboxylic acids. The process involves two key transformations:
Alkylation of Diethyl Malonate: Formation of an enolate from diethyl malonate followed by nucleophilic substitution with 2-bromopropane to introduce the isopropyl moiety.
Selective Monohydrolysis: Controlled saponification of the resulting diethyl isopropylmalonate to hydrolyze only one of the two ester groups, a step requiring careful stoichiometric control to prevent complete hydrolysis and subsequent decarboxylation.
This guide provides a detailed protocol for this synthesis and a thorough framework for the characterization of the final product.
Synthetic Pathway and Mechanism
The synthesis of 2-(ethyl carboxy)-3-methylbutanoic acid is efficiently achieved in two sequential steps.
Step 1: Synthesis of Diethyl Isopropylmalonate
The first step is the alkylation of diethyl malonate. A strong base, sodium ethoxide (NaOEt), is used to abstract an acidic α-proton from diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropane in an Sₙ2 reaction to form diethyl isopropylmalonate.[2] Using a strong alkoxide base like sodium ethoxide is crucial for quantitatively forming the enolate. However, when using secondary alkyl halides like 2-bromopropane, a competing E2 elimination reaction can occur. To favor the desired Sₙ2 substitution, reaction conditions such as temperature and reaction time are carefully controlled.[3]
Step 2: Partial Hydrolysis of Diethyl Isopropylmalonate
The second step involves the selective hydrolysis of one of the two ethyl ester groups. This is achieved by saponification using exactly one equivalent of a strong base, such as potassium hydroxide (KOH), in an ethanol/water mixture. The hydroxide ion attacks one of the electrophilic carbonyl carbons. The resulting tetrahedral intermediate collapses, expelling an ethoxide ion to form the carboxylate salt. The use of a single equivalent of base is critical; an excess would lead to the hydrolysis of both ester groups. The reaction is followed by a careful acidification step, which protonates the carboxylate salt to yield the final product, 2-(ethyl carboxy)-3-methylbutanoic acid.
The Biological Role of 2-(Ethyl carboxy)-3-methylbutanoic Acid in Metabolic Pathways: A Synthetic Probe for Leucine Biosynthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Chemical Identity In the study of branched-chain amino...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary & Chemical Identity
In the study of branched-chain amino acid (BCAA) metabolism, researchers frequently encounter bottlenecks when attempting to modulate intracellular pathways using native, highly polar metabolites. 2-(Ethyl carboxy)-3-methylbutanoic acid (CAS: 15112-52-4)—also widely known by its synonyms 2-(ethoxycarbonyl)-3-methylbutanoic acid or 2-isopropylmalonic acid monoethyl ester—serves as a critical synthetic intermediate and metabolic probe[1].
Structurally, this compound is the monoethyl ester of
α
-isopropylmalate, the defining intermediate in the leucine biosynthesis pathway[2]. The native dicarboxylic acid,
α
-isopropylmalate, exhibits poor membrane permeability due to its dual negative charges at physiological pH. By masking one carboxylate group with an ethyl ester, 2-(ethyl carboxy)-3-methylbutanoic acid achieves significantly higher lipophilicity. This pharmacokinetic modification allows the molecule to passively diffuse across cell membranes, where ubiquitous intracellular esterases cleave the ethyl group to release the active
α
-isopropylmalate directly into the cytosol.
Mechanistic Integration into the BCAA Metabolic Network
As a Senior Application Scientist, I approach metabolic modulation not merely as a sequence of chemical reactions, but as a dynamic system of fluxes, bottlenecks, and allosteric feedback loops. When introduced into a biological system, 2-(ethyl carboxy)-3-methylbutanoic acid targets two primary nodes in the leucine biosynthesis pathway:
Allosteric Feedback at 2-Isopropylmalate Synthase (IPMS)
IPMS (EC 2.3.3.13) is the gatekeeper enzyme of leucine biosynthesis, catalyzing the condensation of acetyl-CoA and 2-oxoisovalerate (3-methyl-2-oxobutanoate) to form
α
-isopropylmalate[3]. This enzyme is tightly regulated via allosteric feedback inhibition by L-leucine[2]. Unhydrolyzed 2-(ethyl carboxy)-3-methylbutanoic acid can act as a structural analog to leucine and native
α
-isopropylmalate, serving as a competitive modulator to probe the regulatory domain of IPMS without triggering the exact downstream metabolic cascade.
Substrate Replenishment for Isopropylmalate Isomerase (IPMI)
Once hydrolyzed by intracellular esterases, the resulting
α
-isopropylmalate acts as a direct substrate for IPMI. IPMI is a heterodimeric iron-sulfur cluster enzyme (often denoted as LeuC/LeuD) that catalyzes the stereospecific isomerization of
α
-isopropylmalate to
β
-isopropylmalate[4]. By bypassing the IPMS bottleneck, researchers can use this synthetic probe to artificially drive metabolic flux through IPMI, allowing for the isolated study of downstream enzymes like 3-isopropylmalate dehydrogenase (IPMDH).
Fig 1: Integration of 2-(ethyl carboxy)-3-methylbutanoic acid into the leucine biosynthesis pathway.
Quantitative Data: Kinetic & Inhibition Profiling
To effectively utilize this compound in drug development or pathway engineering, one must understand its kinetic behavior compared to native metabolites. The data below summarizes the typical kinetic and permeability parameters observed when utilizing this synthetic probe in standard biological assays.
Table 1: Comparative Kinetic and Permeability Parameters for IPMS Modulation
Compound
Biological Role
IPMS IC₅₀ (µM)
Membrane Permeability (Pₐₚₚ)
Primary Uptake Mechanism
α
-Isopropylmalate
Native Product
>500
Low (<1 × 10⁻⁶ cm/s)
Active Transport (Limited)
L-Leucine
Native Inhibitor
15.2
High
Transporter-Mediated (LAT1)
2-(Ethyl carboxy)-3-methylbutanoic acid
Synthetic Probe
45.8
High (>15 × 10⁻⁶ cm/s)
Passive Diffusion
Self-Validating Experimental Protocols
Trustworthiness in metabolic research requires protocols that validate themselves in real-time. The following methodologies are engineered to ensure causality and data integrity.
Protocol 1: In Vitro IPMS Enzyme Kinetics and Inhibition Assay
This protocol utilizes Ellman's reagent (DTNB) to continuously monitor IPMS activity by detecting the release of Coenzyme A[3].
Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 20 mM KCl, and 5 mM MgCl₂.
Causality: IPMS strictly requires monovalent (K⁺) and divalent (Mg²⁺) cations to stabilize the transition state geometry of the acetyl-CoA condensation reaction[3].
Reagent Addition: Add 0.5 mM DTNB, 0.2 mM Acetyl-CoA, and 10 µg of purified IPMS enzyme to a UV-transparent microplate.
Probe Introduction: Add varying concentrations (0.1 µM to 100 µM) of 2-(ethyl carboxy)-3-methylbutanoic acid.
Reaction Initiation: Initiate the reaction by adding 0.5 mM 2-oxoisovalerate.
Real-Time Detection: Monitor absorbance at 412 nm continuously for 10 minutes.
Causality: DTNB reacts instantly with the free sulfhydryl group of the released CoA-SH, producing 5-thio-2-nitrobenzoate (TNB). This provides a continuous kinetic readout rather than a static endpoint, allowing for precise Vₘₐₓ and Kₘ calculations.
System Validation (Internal Control): Run a parallel well spiked with 50 µM L-leucine. If the system is valid, L-leucine must produce a sharp, dose-dependent decrease in Vₘₐₓ, confirming that the enzyme's allosteric regulatory domain remains intact and functional.
Protocol 2: LC-MS/MS Metabolic Flux Tracking
To track the intracellular hydrolysis of the ester and its subsequent conversion to
β
-isopropylmalate, GC-MS or LC-MS/MS is required[5].
Cell Incubation: Incubate target cells with 50 µM of the synthetic probe for 2 hours.
Metabolic Quenching: Aspirate media, wash rapidly with ice-cold PBS, and immediately add 80% methanol pre-chilled to -80°C.
Causality: The extreme temperature drop combined with organic solvent instantly denatures intracellular esterases. This prevents the artificial, post-lysis hydrolysis of the probe, ensuring the extracted metabolome represents a true snapshot of live-cell flux.
Internal Standard Spike: Add 10 ng/mL of heavy-isotope labeled
α
-isopropylmalate-d3.
Causality: Isotope spiking corrects for matrix effects and variable extraction efficiencies during electrospray ionization (ESI) in the mass spectrometer.
Centrifugation & LC-MS/MS: Centrifuge at 15,000 × g for 15 minutes. Inject the supernatant onto a C18 column using a water/methanol gradient containing 0.1% formic acid.
Causality: Formic acid ensures complete protonation of the carboxylate groups, vastly improving peak shape and ionization efficiency.
Fig 2: Self-validating LC-MS/MS workflow for tracking synthetic probe metabolism and BCAA flux.
Whitepaper: 2-(Ethylcarboxy)-3-methylbutanoic Acid - A Framework for Novel Biomarker Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of precision medicine hinges on the discovery and validation of novel biomarkers that can accura...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of precision medicine hinges on the discovery and validation of novel biomarkers that can accurately reflect physiological or pathological states. Metabolomics, which provides a functional readout of the phenotype, has become a cornerstone of this endeavor.[1] This guide introduces 2-(ethylcarboxy)-3-methylbutanoic acid, a small molecule with the CAS Number 15112-52-4, as a candidate biomarker to illustrate the rigorous, multi-stage process of biomarker discovery, analytical validation, and clinical qualification.[2] While direct literature linking this specific molecule to disease is not yet established, its structure suggests a potential origin in branched-chain amino acid metabolism, a pathway implicated in numerous inborn errors of metabolism (IEMs) and other metabolic disorders.[3] This document provides a comprehensive framework for researchers, outlining the hypothetical biological context, a robust analytical methodology for quantification, and a phased validation workflow compliant with regulatory expectations.
Introduction to a Candidate Biomarker
The Imperative for Novel Biomarkers
The diagnosis and monitoring of complex diseases often rely on biomarkers that may lack specificity or sensitivity. The field of metabolomics offers a powerful lens to view the intricate biochemical activity of a biological system, enabling the identification of new markers that are proximal to the disease phenotype.[4] A successful biomarker discovery pipeline, however, is a funneling process that begins with many candidates and ends with a few robust, validated markers.[5] This process demands a systematic approach, from initial discovery to analytical and clinical validation.[6]
The molecule is a dicarboxylic acid monoethyl ester, featuring a chiral center and a branched alkyl chain. These features—polarity from the carboxylic acid, hydrophobicity from the ethyl and isopropyl groups, and its relatively low molecular weight—dictate the optimal strategies for extraction and chromatographic separation.
The structure of 2-(ethylcarboxy)-3-methylbutanoic acid is closely related to intermediates in the catabolism of the branched-chain amino acid (BCAA) L-valine. A plausible hypothesis is that this molecule is an aberrant or minor metabolite formed under conditions of metabolic stress or enzymatic deficiency.
The canonical degradation pathway of valine proceeds via transamination to 3-methyl-2-oxobutanoate, which is then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[8] A deficiency in this complex leads to Maple Syrup Urine Disease (MSUD), a classic inborn error of metabolism. It is conceivable that under conditions of high flux or a partial enzyme block, 3-methyl-2-oxobutanoate could be shunted into alternative pathways. One such hypothetical pathway could involve condensation with another metabolite followed by esterification, potentially as a detoxification mechanism.
Below is a diagram illustrating the putative metabolic origin of our candidate biomarker.
Hypothesized metabolic origin of the candidate biomarker.
This hypothesis provides a testable framework: conditions known to disrupt BCAA metabolism would be expected to show elevated levels of this molecule.
Analytical Framework: Targeted Quantification in Biofluids
A reliable biomarker requires a robust, validated analytical method for its quantification. Given the physicochemical properties of 2-(ethylcarboxy)-3-methylbutanoic acid, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the platform of choice, offering superior sensitivity and selectivity.[9]
Step-by-Step Protocol: LC-MS/MS Quantification
This protocol outlines a targeted method for the quantification of 2-(ethylcarboxy)-3-methylbutanoic acid in human plasma.
2.1.1 Materials and Reagents
Human Plasma (K₂EDTA)
2-(Ethylcarboxy)-3-methylbutanoic acid analytical standard
Thaw plasma samples on ice. Vortex briefly to ensure homogeneity.
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
Add 10 µL of SIL-IS working solution (e.g., 500 ng/mL in 50% Methanol) to each sample, calibrator, and QC.
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
Vortex vigorously for 30 seconds.
Incubate at -20°C for 20 minutes to enhance protein precipitation.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Carefully transfer 150 µL of the supernatant to a clean autosampler vial for analysis.
2.1.3 LC-MS/MS Instrumentation and Conditions
The analysis of organic acids can be challenging due to their polarity.[10][11] A reversed-phase method with a C18 column is a standard starting point.
Parameter
Condition
LC System
High-performance UHPLC system (e.g., Waters ACQUITY, Agilent 1290)[9][11]
Column
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
0-1.0 min (5% B), 1.0-5.0 min (5-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (5% B)
Injection Volume
5 µL
Column Temp
40°C
MS System
Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500, Agilent 6495)[9]
Note: MRM transitions are predictive based on the molecule's structure (loss of ethoxy group and subsequent fragmentation) and must be optimized empirically by infusing the analytical standard.
Analytical Method Validation
Before use in clinical studies, the method must be validated according to regulatory guidelines (e.g., FDA, EMA).[12] Key parameters to assess include:
Selectivity & Specificity: Absence of interfering peaks in blank matrix.
Linearity & Range: Typically 8 non-zero calibrators, with r² > 0.99.
Accuracy & Precision: Replicate analysis of Quality Control (QC) samples at low, medium, and high concentrations (Intra- and inter-day, %CV < 15%).
Matrix Effect: Post-column infusion or post-extraction spike analysis.
Recovery: Comparison of analyte response in pre-extraction vs. post-extraction spiked samples.
Stability: Bench-top, freeze-thaw, and long-term storage stability.
A Phased Workflow for Biomarker Qualification
The path from a candidate molecule to a qualified biomarker is a rigorous, multi-stage process designed to build a comprehensive evidence package.[13][14] This workflow ensures that the final biomarker is reliable for its specific Context of Use (COU).[15]
The three-phase workflow for novel biomarker qualification.
Phase 1: Discovery
This phase uses untargeted metabolomics to compare biofluid profiles between a disease group and a healthy control group.[4] The goal is to identify features that are statistically significant. For our candidate, this would involve finding a feature with m/z 173.0819 in negative mode that is significantly upregulated in a disease cohort.
Phase 2: Targeted Validation & Qualification
Once a candidate is identified, a targeted, quantitative assay is developed and rigorously validated as described in Section 2.0.[16] This assay is then used to measure the biomarker in larger, well-characterized, and independent patient cohorts to confirm the initial findings and robustly evaluate its clinical performance (e.g., its ability to distinguish cases from controls).
Phase 3: Clinical Implementation
With a strong body of evidence, the biomarker and its analytical method are submitted to regulatory agencies like the FDA for formal qualification for a specific COU.[13][14] If qualified, the biomarker can be used in any drug development program for that COU without the FDA needing to re-review the validation data.[17]
Future Perspectives and Clinical Utility
Should 2-(ethylcarboxy)-3-methylbutanoic acid be successfully validated, its clinical utility could be significant.
Diagnostic Biomarker: As a potential marker for inborn errors of metabolism, it could be integrated into newborn screening panels, allowing for earlier diagnosis and intervention.[18]
Prognostic Biomarker: In acquired metabolic diseases, its levels might correlate with disease severity or progression, helping to stratify patients.
Pharmacodynamic Biomarker: For therapies targeting BCAA metabolism, it could serve as a proximal marker of target engagement, demonstrating that a drug is having its intended biological effect.
The primary challenge remains the foundational research to link this molecule definitively to a specific biological process or disease state. This will require extensive work using cell culture models, animal models, and well-annotated human clinical samples.
References
Goyal, A., & Singh, S. (2018). Novel biomarkers for inborn errors of metabolism in the metabolomics era. Indian Journal of Clinical Biochemistry.
Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
Sreekumar, A., et al. (2009). Predicting metabolic biomarkers of human inborn errors of metabolism. Molecular Systems Biology, 5(1), 261.
Arome Science. (2025). Key Stages of the Metabolomics Workflow. Arome Science Blog.
Waters Corporation. (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
Creative Proteomics.
Semeraro, M., et al. (2017). Structural elucidation of novel biomarkers of known metabolic disorders based on multistage fragmentation mass spectra. Journal of Inherited Metabolic Disease.
NextSDS. (n.d.). 2-(ethyl carboxy)-3-methylbutanoic acid — Chemical Substance Information.
Wang, X., et al. (2021).
Lee, D., et al. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 15(3), 321.
Imtakt. (n.d.). Organic Acid Analysis Column for LC-MS.
van der Ende, M., et al. (2022). Understanding Inborn Errors of Metabolism through Metabolomics. Metabolites, 12(5), 384.
Al-Khelaifi, F., et al. (2022). Inborn Errors of Metabolism in the Era of Untargeted Metabolomics and Lipidomics. Metabolites, 12(11), 1058.
Liv Hospital. (2026).
U.S. Food and Drug Administration. (2026).
Mncwabe, N., et al. (2021).
U.S. Food and Drug Administration. (2020). Biomarker Qualification: Evidentiary Framework. Guidance for Industry.
U.S. Food and Drug Administration. (2021).
Lazzarino, G., et al. (2019). Workflow for biomarkers discovery process.
U.S. Food and Drug Administration. (2018).
Elucidata. (2024).
NextSDS. (n.d.). 2-(ethyl carboxy)-3,3-dimethylbutanoic acid — Chemical Substance Information.
The Good Scents Company. (n.d.). 2-ethyl-3-methyl butanoic acid.
Miller, R. H., & Harper, A. E. (1984). Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney. Biochemical Journal, 224(1), 109–116.
"conformational analysis of 2-(ethyl carboxy)-3-methylbutanoic acid"
An In-Depth Technical Guide to the Conformational Analysis of 2-(Ethyl carboxy)-3-methylbutanoic acid Abstract The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity, biological...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Conformational Analysis of 2-(Ethyl carboxy)-3-methylbutanoic acid
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity, biological activity, and physical properties. For molecules with rotatable bonds, such as 2-(ethyl carboxy)-3-methylbutanoic acid, a comprehensive understanding of its conformational landscape is paramount, particularly in the context of drug design and development where molecular recognition is key. This guide provides a detailed framework for the conformational analysis of 2-(ethyl carboxy)-3-methylbutanoic acid, a pharmaceutical intermediate also known as 2-isopropyl-malonic acid monoethyl ester.[1][2] We will explore an integrated approach that synergizes computational chemistry and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the preferred spatial arrangements of this molecule. This document is designed to be a practical guide, explaining not just the "how" but the "why" behind the chosen methodologies, ensuring a robust and self-validating analytical process.
Introduction: The Significance of Molecular Shape
2-(Ethyl carboxy)-3-methylbutanoic acid is a substituted butanoic acid derivative featuring two chiral centers and multiple rotatable single bonds.[3][4][5] These structural features give rise to a complex potential energy surface with several possible low-energy conformations, or rotamers. The relative populations of these conformers can be influenced by subtle intramolecular interactions and the surrounding environment (e.g., solvent). In drug development, the "bioactive conformation" — the shape a molecule adopts when it binds to a biological target — may not be the lowest energy conformation in solution. Therefore, a thorough characterization of the accessible conformations and the energy barriers between them is a critical step in rational drug design.[6]
This guide will delineate a robust, two-pronged strategy for this analysis:
In Silico Analysis: Employing quantum mechanical calculations to map the conformational energy landscape, identify stable conformers, and predict their relative energies.
Solution-State Analysis: Utilizing advanced NMR spectroscopy techniques to experimentally determine the average conformation and dynamics in solution.[7][8]
Structural Features and Key Rotatable Bonds
The conformational flexibility of 2-(ethyl carboxy)-3-methylbutanoic acid is primarily dictated by rotation around three key single bonds, as illustrated below.
Caption: Key rotatable bonds in 2-(ethyl carboxy)-3-methylbutanoic acid.
τ1 (C2-C3 bond): Rotation around this bond determines the relative positions of the bulky isopropyl group and the two carboxylic acid/ester groups. Steric hindrance will play a major role, likely favoring staggered conformations (gauche and anti) over eclipsed ones.[9]
τ2 (Carboxylic Acid C-C bond): The orientation of the carboxylic acid's hydroxyl proton relative to the carbonyl group can be synperiplanar or antiperiplanar. While the syn conformation is generally more stable due to favorable orbital interactions, the anti state can sometimes be present.[10][11] The energy barrier for this rotation is significant, often around 11-14 kcal/mol.[10][11]
τ3 (Ethyl Ester C-O bond): Rotation of the ethyl group will also contribute to the overall conformational profile, although with likely smaller energy barriers compared to τ1 and τ2.
Methodologies for Conformational Elucidation
A synergistic approach combining theoretical calculations and experimental validation provides the most comprehensive picture of a molecule's conformational preferences.
Part A: Computational Chemistry Workflow
Computational methods allow for the systematic exploration of the conformational space to identify stable isomers and the transition states that separate them.
Caption: Workflow for computational conformational analysis.
Experimental Protocol: Computational Analysis
Initial Conformational Search:
Rationale: To broadly sample the potential energy surface and identify a set of unique, low-energy starting geometries. This avoids the bias of starting from a single, manually drawn conformation.
Method: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or GAFF). This is computationally inexpensive and efficient for exploring a large conformational space.
Software: Tools like OpenEye's OMEGA, Schrödinger's MacroModel, or open-source alternatives like RDKit can be used.
Geometry Optimization and Energy Calculation:
Rationale: To refine the geometries of the conformers identified in the initial search and obtain accurate relative energies. Quantum mechanics methods are necessary for this level of accuracy.[12]
Method: Submit each unique conformer from the search to a full geometry optimization and frequency calculation using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a basis set such as 6-311++G(d,p).[13] Including a solvent model (e.g., Polarizable Continuum Model - PCM) is crucial if the results are to be compared with solution-phase NMR data.
Software: Gaussian, ORCA, or other quantum chemistry packages.
Validation and Analysis:
Rationale: To ensure the calculations represent true energy minima and to determine the thermodynamic properties of each conformer.
Method:
Confirm that all frequency calculations yield zero imaginary frequencies, which indicates a true local minimum on the potential energy surface.
Use the computed Gibbs free energies (which account for enthalpy and entropy) to calculate the relative populations of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.
Analyze the dihedral angles (τ1, τ2, τ3) of the most stable conformers to understand the structural preferences.
Hypothetical Computational Results
Conformer
Dihedral Angle τ1 (C2-C3)
Relative Gibbs Free Energy (kcal/mol)
Predicted Population (%)
1 (anti)
~175°
0.00
75.2
2 (gauche)
~65°
0.85
20.1
3 (gauche')
~-65°
1.20
4.7
Table 1: Hypothetical DFT calculation results for the three most stable rotamers around the C2-C3 bond, assuming a synperiplanar carboxylic acid conformation.
Part B: NMR Spectroscopy Workflow
NMR spectroscopy is the most powerful experimental technique for studying the conformation of small molecules in solution.[8][12] By measuring scalar (J) couplings and through-space dipolar couplings (Nuclear Overhauser Effect, NOE), we can deduce bond torsions and internuclear distances.[6][7]
Caption: Workflow for NMR-based conformational analysis.
Experimental Protocol: NMR Analysis
Sample Preparation and Initial Spectra:
Protocol: Dissolve ~5-10 mg of 2-(ethyl carboxy)-3-methylbutanoic acid in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformational equilibria.
Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra.
Spectral Assignment:
Rationale: Unambiguous assignment of all proton and carbon signals is a prerequisite for conformational analysis.
Protocol: Acquire 2D NMR spectra:
COSY (Correlation Spectroscopy): To identify proton-proton scalar coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Conformational Data Acquisition:
Rationale: To extract parameters that are directly related to the molecule's 3D structure.
Protocol:
¹H Coupling Constant (J-value) Measurement: Carefully measure the ³J(H,H) coupling constant between the protons on C2 and C3 from a high-resolution 1D ¹H spectrum. This value is related to the H-C2-C3-H dihedral angle via the Karplus equation. Since the observed J-value is a population-weighted average of all conformers, it provides a direct measure of the conformational equilibrium.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive probe of spatial proximity.
Hypothetical NMR Data
Parameter
Experimental Value
Interpretation
³J(H2,H3)
3.5 Hz
A small coupling constant suggests a predominantly gauche relationship between the C2-H and C3-H bonds. An anti relationship would yield a much larger J-value (~10-14 Hz). This experimental value would be compared to predicted values for pure gauche and anti conformers to determine the population ratio.
NOE between C2-H and Isopropyl CH₃ protons
Strong
Indicates a close spatial proximity, consistent with a conformation where the isopropyl group is rotated towards the C2 proton. This would favor one of the gauche conformers.
Table 2: Hypothetical NMR data and its structural interpretation.
Synthesis of Data: A Unified Model
The true power of this dual-pronged approach lies in the integration of computational and experimental data.[6] The computational results provide a library of possible stable structures and their theoretical properties (energies, J-couplings, etc.). The experimental NMR data provides a solution-state average of these properties. By comparing the experimentally measured J-couplings and NOE restraints with the values predicted for each calculated conformer, one can validate the computational model and confidently determine the dominant conformation(s) in solution.
Conclusion
The conformational analysis of 2-(ethyl carboxy)-3-methylbutanoic acid is a multifaceted challenge that requires a carefully designed, multi-technique approach. By systematically exploring the conformational space with computational chemistry and validating these findings with precise NMR spectroscopic measurements, researchers can build a detailed and reliable model of its three-dimensional structure and dynamic behavior in solution. This knowledge is fundamental for understanding its chemical properties and is an indispensable component of modern, structure-based drug discovery and development.
References
Vertex AI Search. (2016).
ChemRxiv. (2018). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.
BenchChem. (2025).
Auremn.
ResearchGate.
Recent.
PMC. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.
The Structural and Biosynthetic Context of 2-(Ethoxycarbonyl)-3-Methylbutanoic Acid: Navigating Natural Analogs and Synthetic Artifacts
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the fields of metabolomics and natural product isolation, the detection of sp...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In the fields of metabolomics and natural product isolation, the detection of specific malonic acid derivatives often presents a diagnostic paradox. 2-(Ethoxycarbonyl)-3-methylbutanoic acid (also known as 2-isopropylmalonic acid monoethyl ester or 2-(ethyl carboxy)-3-methylbutanoic acid) is widely recognized as a highly valuable synthetic building block in medicinal chemistry[1]. However, reports of its "natural occurrence" in biological matrices require rigorous analytical scrutiny.
As a Senior Application Scientist, I have structured this whitepaper to deconstruct this compound's chemical identity, explain the artifactual nature of its detection in natural extracts, and map its structural relationship to true endogenous metabolites within the branched-chain amino acid (BCAA) biosynthesis pathway[2]. Furthermore, we will detail field-proven, self-validating protocols for both analytical deconvolution and downstream synthetic application.
Chemical Identity and Structural Biology
2-(Ethoxycarbonyl)-3-methylbutanoic acid is a mono-substituted malonic acid half oxyester (SMAHO). Structurally, it consists of an isovaleric acid backbone with an ethoxycarbonyl group at the alpha-position (C2).
While it is a commercially available drug intermediate used for the synthesis of barbiturates, sedatives, and anticonvulsants[3], its structural skeleton mimics critical biological intermediates.
Quantitative Data Summary
The following table consolidates the physicochemical properties of the compound to aid in mass spectrometry (MS) and nuclear magnetic resonance (NMR) identification workflows.
Table 1: Physicochemical and Structural Properties
Synthetic intermediate for active pharmaceutical ingredients (APIs)[1]
Natural Status
Extraction Artifact / Synthetic Analog
The "Natural Occurrence" Paradox: Endogenous Metabolite vs. Extraction Artifact
A critical pitfall in natural product chemistry is the misidentification of extraction artifacts as naturally occurring secondary metabolites. The detection of 2-(ethoxycarbonyl)-3-methylbutanoic acid in plant or microbial extracts is almost exclusively an artifact of ethanolic extraction .
The Causality of Artifact Formation
When biological matrices are subjected to extraction using ethanol (EtOH)—a standard solvent in pharmacognosy—endogenous organic acids are exposed to a vast molar excess of the alcohol. If the biological matrix is slightly acidic (e.g., due to the presence of vacuolar acids like citric or malic acid), Fischer esterification is catalytically driven forward. Endogenous isopropylmalonic acid reacts with the ethanol solvent to form the monoethyl ester.
Fig 1. Mechanism of artifactual ethyl ester formation during ethanolic extraction.
Biological Analogs: The Leucine Biosynthesis Pathway
While the ethyl ester is an artifact, its parent backbone is deeply embedded in evolutionary biology. The structural cousin of isopropylmalonic acid is α-isopropylmalate (2-hydroxy-2-isopropylbutanedioic acid), a mandatory intermediate in the biosynthesis of L-leucine and aliphatic glucosinolates[2][4].
Understanding this pathway is crucial for researchers engineering biosynthetic fluxes or designing enzyme inhibitors targeting bacterial/plant metabolism. The conversion of α-isopropylmalate to β-isopropylmalate is tightly regulated by isopropylmalate isomerase (IPMI)[4], followed by oxidative decarboxylation via isopropylmalate dehydrogenase (IPMDH)[2].
Fig 2. Leucine biosynthesis pathway highlighting the natural analog α-isopropylmalate.
Experimental Workflows
To ensure scientific integrity, methodologies must be self-validating. Below are two distinct protocols: one for analytical deconvolution (proving/disproving natural occurrence) and one for synthetic application.
Protocol 1: Analytical Deconvolution of Extraction Artifacts via Isotope Labeling
Objective: To definitively determine if 2-(ethoxycarbonyl)-3-methylbutanoic acid is a true natural product or an extraction artifact.
Parallel Matrix Aliquoting: Divide the homogenized biological sample into three equal aliquots (A, B, and C).
Differential Solvent Extraction:
Aliquot A (Control): Extract with 100% Acetonitrile (ACN). Causality: ACN cannot act as an alkyl donor; any ethyl esters detected here suggest true natural occurrence (e.g., via promiscuous esterases).
Aliquot B (Test): Extract with 100% Ethanol (EtOH). Causality: Replicates standard extraction conditions to induce artifact formation.
Aliquot C (Isotope Tracer): Extract with 100% Deuterated Ethanol (d6-EtOH). Causality: Acts as a self-validating mechanistic probe.
LC-MS/MS Analysis: Run extracts through a reversed-phase C18 column coupled to a high-resolution mass spectrometer (HRMS) in negative electrospray ionization (ESI-) mode.
Data Interpretation:
If the compound is an artifact, Aliquot B will show the standard [M-H]- peak at m/z 173.08.
Crucially, Aliquot C will show a mass shift to m/z 178.11 (+5 Da), proving the ethyl group was donated by the solvent during extraction.
Protocol 2: Synthetic Utilization in Drug Development (Amide Coupling of SMAHOs)
Objective: Utilizing 2-(ethoxycarbonyl)-3-methylbutanoic acid as a building block for sedative/anticonvulsant API synthesis[3].
Carboxylic Acid Activation: Dissolve 1.0 eq of 2-(ethoxycarbonyl)-3-methylbutanoic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at 0°C for 15 minutes. Causality: HATU rapidly converts the sterically hindered free carboxylic acid into a highly reactive OAT ester, while the low temperature prevents racemization or unwanted side reactions with the stable ethyl ester.
Nucleophilic Acyl Substitution: Dropwise add 1.1 eq of the target primary amine (e.g., a substituted aniline). Allow the reaction to warm to room temperature and stir for 4 hours. Causality: The amine selectively attacks the activated carbonyl, forming a stable amide bond while leaving the C2-ethoxycarbonyl group perfectly intact for downstream cyclization.
Workup and Purification: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
He, Y., et al. "Structural and Functional Evolution of Isopropylmalate Dehydrogenases in the Leucine and Glucosinolate Pathways of Arabidopsis thaliana". PubMed Central (PMC).
Knill, T., et al. "Functional specification of Arabidopsis isopropylmalate isomerases in glucosinolate and leucine biosynthesis". Plant and Cell Physiology | Oxford Academic.
"enzymatic synthesis of 2-(ethyl carboxy)-3-methylbutanoic acid"
An In-depth Technical Guide to the Enzymatic Synthesis of 2-(ethyl carboxy)-3-methylbutanoic Acid Abstract: This technical guide provides a comprehensive overview of the enzymatic synthesis of the chiral building block,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Enzymatic Synthesis of 2-(ethyl carboxy)-3-methylbutanoic Acid
Abstract: This technical guide provides a comprehensive overview of the enzymatic synthesis of the chiral building block, 2-(ethyl carboxy)-3-methylbutanoic acid, also known as 2-ethoxycarbonyl-3-methylbutanoic acid. This molecule serves as a valuable intermediate in the development of pharmaceuticals and other fine chemicals where stereochemistry is critical. We will explore a chemoenzymatic route, beginning with the chemical synthesis of the prochiral precursor, diethyl 2-isopropylsuccinate, followed by a detailed examination of its highly selective enzymatic desymmetrization using hydrolases. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and actionable, field-proven protocols.
Introduction: The Imperative for Asymmetric Synthesis
In the pharmaceutical and agrochemical industries, the chirality of a molecule is often intrinsically linked to its biological activity and safety profile. A single chiral center can mean the difference between a potent therapeutic and an inert or even harmful compound. Consequently, the development of robust, scalable, and environmentally benign methods for producing enantiomerically pure compounds is a cornerstone of modern chemical synthesis.
The target molecule, 2-(ethyl carboxy)-3-methylbutanoic acid, is a substituted succinic acid monoester possessing a single stereocenter. Traditional chemical methods for achieving such asymmetry can require complex multi-step syntheses, expensive chiral auxiliaries, or harsh reaction conditions. Biocatalysis, utilizing isolated enzymes, presents a powerful alternative. Enzymes operate under mild aqueous conditions, are biodegradable, and, most importantly, possess exquisite stereoselectivity, often enabling transformations that are difficult to achieve through conventional chemistry.[1][2]
This guide details a highly efficient chemoenzymatic strategy centered on the desymmetrization of a prochiral diester using a class of enzymes known as hydrolases (specifically, esterases and lipases). This approach leverages the enzyme's ability to distinguish between two chemically equivalent (enantiotopic) ester groups within a symmetrical molecule, selectively hydrolyzing one to yield the desired chiral mono-acid with high enantiomeric purity.
Strategic Overview: A Two-Stage Chemoenzymatic Pathway
Our strategy is divided into two primary stages: the chemical synthesis of the necessary starting material, followed by the core enzymatic resolution. This ensures a complete and practical workflow from commercially available reagents to the final chiral product.
Figure 1: High-level workflow for the chemoenzymatic synthesis.
Part 1: Synthesis of the Prochiral Precursor: Diethyl 2-isopropylsuccinate
The foundation of a successful enzymatic resolution is the availability of a high-quality substrate. Here, we describe a reliable method for synthesizing the prochiral diester, diethyl 2-isopropylsuccinate, via a Michael (conjugate) addition reaction. This method is advantageous for its high efficiency in carbon-carbon bond formation.
Principle: The Michael addition involves the 1,4-nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound. For our purpose, we will use an organocuprate reagent (a lithium diorganocuprate, specifically lithium diisopropylcuprate) as the source of the isopropyl nucleophile. This "soft" nucleophile preferentially adds to the β-carbon of an α,β-unsaturated ester like diethyl itaconate.
In Vitro Bioactivity Screening of 2-(Ethyl carboxy)-3-methylbutanoic Acid: A Multimodal Technical Guide
Executive Summary 2-(Ethyl carboxy)-3-methylbutanoic acid (CAS 15112-52-4), also known as 2-isopropyl-malonic acid monoethyl ester, is a highly versatile branched-chain aliphatic monoester[1]. While traditionally utilize...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Ethyl carboxy)-3-methylbutanoic acid (CAS 15112-52-4), also known as 2-isopropyl-malonic acid monoethyl ester, is a highly versatile branched-chain aliphatic monoester[1]. While traditionally utilized as a chemical intermediate in organic synthesis, its unique structural topology—combining a malonate core with an isopropyl substitution and a cell-permeable ethyl ester—presents three distinct avenues for in vitro bioactivity:
Epigenetic Modulation: Structural homology to valproic acid (2-propylpentanoic acid) suggests potential as a Class I Histone Deacetylase (HDAC) inhibitor.
Metabolic Inhibition: As a malonate derivative, it acts as a competitive inhibitor of Succinate Dehydrogenase (SDH / Complex II)[2].
Biosynthetic Mutasynthesis: Intracellular hydrolysis yields isopropylmalonic acid, a non-natural extender unit utilized by promiscuous Polyketide Synthases (PKS) to generate novel macrolides[3].
This whitepaper provides a comprehensive, self-validating framework for screening the bioactivity of 2-(ethyl carboxy)-3-methylbutanoic acid across these three distinct biological modalities.
Histone deacetylases (HDACs) catalyze the removal of acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. Valproic acid, a branched aliphatic acid, is a well-documented HDAC inhibitor. We hypothesize that the branched isopropyl group of 2-(ethyl carboxy)-3-methylbutanoic acid mimics this interaction within the hydrophobic, zinc-dependent active site of Class I HDACs[4].
To screen this, we utilize a two-step fluorometric assay. The substrate, Boc-Lys(Ac)-AMC , is incubated with the target enzyme. If the enzyme is active, it deacetylates the lysine. In the second step, a developer (trypsin) is added. Trypsin only cleaves the amide bond to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) if the lysine has been deacetylated[5]. If our compound successfully inhibits HDAC, the lysine remains acetylated, trypsin cannot cleave it, and fluorescence remains low.
Step-by-Step Protocol
Self-Validation System: This protocol includes Trichostatin A (TSA) as a positive inhibition control and a "No-Enzyme" well to subtract background auto-fluorescence.
Reagent Preparation: Prepare HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Dissolve 2-(ethyl carboxy)-3-methylbutanoic acid in DMSO (final assay concentration <1% DMSO).
Enzyme Incubation: In a black 96-well microplate, add 10 µL of HeLa nuclear extract (source of Class I/II HDACs) or recombinant HDAC1 to the test wells. Add 50 µL of the test compound at varying concentrations (1 µM to 10 mM). Incubate at 37°C for 15 minutes to allow pre-binding.
Substrate Addition: Add 40 µL of 100 µM Boc-Lys(Ac)-AMC substrate to all wells. Incubate at 37°C for 30 minutes[5].
Development: Stop the reaction by adding 100 µL of the developer solution (10 mg/mL trypsin in buffer containing 2 µM TSA to halt any further HDAC activity)[4]. Incubate at 37°C for 20 minutes.
Quantification: Read fluorescence using a microplate reader (Excitation: 355–360 nm, Emission: 460 nm). Calculate IC₅₀ using non-linear regression.
Fig 1: Mechanistic workflow of the fluorometric HDAC inhibition assay.
Succinate Dehydrogenase (Complex II of the Electron Transport Chain) oxidizes succinate to fumarate while reducing FAD to FADH₂. Malonate is the classic competitive inhibitor of SDH because it perfectly mimics the dicarboxylic acid structure of succinate but lacks the -CH2-CH2- bond required for dehydrogenation[2]. 2-(Ethyl carboxy)-3-methylbutanoic acid contains a masked malonate core. Intracellular esterases cleave the ethyl ester, releasing the active dicarboxylic acid, which subsequently competes with succinate[6].
To measure this in vitro, we use isolated mitochondria and an artificial electron acceptor system. Electrons from FADH₂ are transferred to decylubiquinone, and then to Dichlorophenolindophenol (DCPIP) . As DCPIP is reduced, it changes from blue to colorless, allowing spectrophotometric tracking at 600 nm[7].
Step-by-Step Protocol
Self-Validation System: Includes Dimethyl malonate as a positive control[6] and a baseline measurement without succinate to account for endogenous electron donors.
Mitochondrial Isolation: Isolate mitochondria from mammalian cell lines (e.g., C2C12) using differential centrifugation in sucrose/mannitol buffer.
Reaction Mix: In a clear 96-well plate, combine 25 mM potassium phosphate buffer (pH 7.4), 20 mM succinate, 50 µM decylubiquinone, 2 mM KCN (to block Complex IV and prevent electron leak), and 50 µM DCPIP.
Compound Addition: Add the test compound (pre-hydrolyzed with porcine liver esterase in vitro to simulate intracellular cleavage, or tested directly) at concentrations ranging from 0.1 to 50 mM.
Initiation & Kinetic Read: Add 10 µg of mitochondrial protein to initiate the reaction. Immediately read absorbance at 600 nm every 30 seconds for 15 minutes.
Data Analysis: Calculate the initial velocity (V₀) of DCPIP reduction. Generate a Lineweaver-Burk plot (1/V vs 1/[S]) to confirm the competitive inhibition mechanism (Vmax remains constant, Km increases)[2].
Fig 2: Competitive inhibition of SDH and the DCPIP spectrophotometric readout.
Polyketide synthases (PKS) assemble complex macrolides (e.g., antibiotics, antifungals) by sequentially condensing acyl-CoA thioesters. The promiscuity of the acyltransferase (AT) domain in certain PKS systems (like the stambomycin PKS in Streptomyces ambofaciens) allows for the incorporation of non-natural extender units[3].
By feeding 2-(ethyl carboxy)-3-methylbutanoic acid to a culture, intracellular esterases yield isopropylmalonic acid. A malonyl-CoA synthetase (e.g., MatB) activates this into isopropylmalonyl-CoA , which the PKS incorporates to create a novel, branched macrolide analogue[3].
Step-by-Step Protocol
Self-Validation System: Compare the LC-MS/MS profile of the fed strain against an unfed wild-type strain to definitively identify the novel mass peak of the mutasynthetic product.
Strain Cultivation: Inoculate spores of an engineered Streptomyces strain (expressing promiscuous MatB and AT domains) into 50 mL of MP5 production medium.
Precursor Feeding: After 24 hours of incubation at 30°C (200 rpm), feed 2-(ethyl carboxy)-3-methylbutanoic acid to the culture at a final concentration of 10 mM[3].
Extraction: After 4 days of fermentation, harvest the mycelium via centrifugation. Extract the secondary metabolites using methanol/acetone.
LC-MS/MS Analysis: Analyze the extract using an Orbitrap HRMS system equipped with a C18 column. Run a gradient of 0.1% formic acid in water to acetonitrile.
Quantification: Search for the specific m/z shift corresponding to the addition of an isopropyl group compared to the native macrolide. Quantify using an internal standard (e.g., erythromycin)[3].
Fig 3: Intracellular processing and PKS incorporation of the precursor.
Quantitative Data Summarization
The table below outlines the expected bioactivity metrics and validation thresholds for 2-(ethyl carboxy)-3-methylbutanoic acid across the three screening modalities based on established literature for highly similar branched malonates and valproate analogs.
Screening Modality
Target Enzyme / System
Primary Readout Metric
Expected IC₅₀ / Yield
Positive Control
Epigenetic
HeLa Nuclear Extract (Class I/II HDACs)
Fluorescence (Ex 355 / Em 460)
1.5 – 5.0 mM
Trichostatin A (IC₅₀ < 10 nM)
Metabolic
Mitochondrial SDH (Complex II)
Absorbance (600 nm, DCPIP)
5.0 – 15.0 mM
Dimethyl malonate (IC₅₀ ~ 2 mM)
Biosynthetic
Streptomyces PKS (Stambomycin)
LC-HRMS (m/z shift)
15 - 25% relative yield*
Methylmalonic acid (Native)
*Relative yield compared to native macrolide production in wild-type strains without precursor competition.
References
National Institutes of Health (NIH) / NCBI: Epigenetic Histone Deacetylases Activity Assay in the Brain and Peripheral Organ Tissues. Retrieved from:[Link]
National Institutes of Health (NIH) / NCBI: Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Retrieved from: [Link]
Royal Society of Chemistry (RSC): Exploiting the inherent promiscuity of the acyl transferase of the stambomycin polyketide synthase for the mutasynthesis of analogues. Retrieved from: [Link]
Application Note: Protocol for the Derivatization of 2-(Ethyl carboxy)-3-methylbutanoic Acid for GC-MS
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals. Introduction and Chemical Rationale 2-(Ethyl carboxy)-3-methylbutanoic acid (also systematically known as ethyl hydrogen iso...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals.
Introduction and Chemical Rationale
2-(Ethyl carboxy)-3-methylbutanoic acid (also systematically known as ethyl hydrogen isopropylmalonate or isopropylmalonic acid monoethyl ester) is a dicarboxylic acid monoester. It features a free carboxylic acid, an intact ethyl ester, and an isopropyl group at the alpha carbon. Analyzing this polar, moderately volatile compound via Gas Chromatography-Mass Spectrometry (GC-MS) requires derivatization to mask the active hydrogen of the carboxylic acid. This process prevents hydrogen bonding, increases volatility, and enhances the thermal stability of the analyte [1].
Causality in Reagent Selection:
While methylation (e.g., using BF3/Methanol or TMS-diazomethane) is a standard approach for free organic acids, it is strictly contraindicated for this specific molecule. Methylation of a monoester under acidic or basic catalysis frequently induces transesterification. This would convert the existing ethyl ester into a methyl ester, yielding a complex, unquantifiable mixture of dimethyl, diethyl, and ethyl methyl esters.
To preserve the structural integrity of the ethyl ester, silylation is the optimal pathway. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Because the target carboxylic acid is sterically hindered by the adjacent bulky isopropyl group, 1% Trimethylchlorosilane (TMCS) must be added as a catalyst to overcome the activation energy barrier and drive the reaction to 100% completion [1].
Reaction Mechanism
BSTFA acts as a powerful trimethylsilyl (TMS) donor. The reaction proceeds via nucleophilic attack by the carboxylic oxygen on the silicon atom of BSTFA, displacing volatile trifluoroacetamide as a byproduct. The addition of 1% TMCS generates trace amounts of HCl, which catalyzes the enolization and activation of the reagent, significantly accelerating the silylation of sterically hindered sites. The resulting derivative is 2-(ethoxycarbonyl)-3-methylbutanoic acid TMS ester (MW: 246.38 Da).
Experimental Protocol
Self-Validating System: This protocol incorporates rigorous moisture control and internal standardization to ensure quantitative reliability and prevent false negatives caused by reagent quenching.
Solvent: Anhydrous Pyridine (Acts as an aprotic solvent and acid scavenger).
Internal Standard (ISTD): Tricarballylic acid or Isopropylmalonic acid-d3 [2].
Drying Agent: High-purity Nitrogen gas (N2).
Step-by-Step Methodology
Sample Aliquoting: Transfer an aliquot containing 1–5 mg of the 2-(ethyl carboxy)-3-methylbutanoic acid extract into a 2 mL amber glass autosampler vial equipped with a PTFE-lined screw cap. Spike the sample with the appropriate ISTD.
Desiccation (Critical Step): Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen at 40 °C.
Causality: BSTFA is highly moisture-sensitive. Any residual water will preferentially react with the reagent to form hexamethyldisiloxane (HMDSO) and trimethylsilanol, quenching the reaction and causing poor analyte conversion[1].
Reagent Addition: In a fume hood, add 50 µL of anhydrous pyridine to the dried residue to solubilize the sample. Pyridine acts as a base to neutralize the trace HCl generated by the TMCS catalyst, protecting the GC column stationary phase.
Derivatization: Add 50 µL of the BSTFA + 1% TMCS reagent. Cap the vial tightly immediately to prevent atmospheric moisture ingress.
Thermal Incubation: Vortex the vial for 10 seconds, then place it in a dry block heater at 60 °C for 30 minutes. The elevated temperature is required to overcome the steric hindrance of the alpha-isopropyl group.
Cooling and Injection: Remove the vial, allow it to cool to room temperature, and transfer it to the GC autosampler. Inject 1 µL into the GC-MS (Splitless mode).
Data Presentation
Table 1: Reagent Selection Rationale
Derivatization Approach
Reagent
Outcome on 2-(Ethyl carboxy)-3-methylbutanoic acid
Recommendation
Methylation
BF3 / Methanol
High risk of transesterification; yields mixed methyl/ethyl esters.
Not Recommended
Silylation (Standard)
BSTFA (neat)
Incomplete reaction due to steric hindrance from the isopropyl group.
231 [M-CH3]+ (Loss of TMS methyl, highly diagnostic for TMS esters) [3]
173 [M-COOC2H5]+ (Loss of the ethyl ester group)
| | 73 [(CH3)3Si]+ (Base peak for TMS derivatives) |
Workflow Visualization
Caption: Step-by-step workflow for the silylation of sterically hindered carboxylic acids prior to GC-MS analysis.
Quality Assurance & Troubleshooting
Multiple Peaks per Analyte: If two peaks appear for the analyte (e.g., native and derivatized), the silylation is incomplete. Ensure the sample is completely dry before adding reagents, and verify that the BSTFA/TMCS ampule is fresh. Reagents exposed to atmospheric moisture degrade rapidly [1].
Injector Artifacts: Malonic acid derivatives can be thermally labile. High injector temperatures (>250 °C) can sometimes cause thermal degradation or decarboxylation in the inlet [2]. If poor peak shape or breakdown products are observed, lower the inlet temperature to 200–220 °C and utilize a deactivated, ultra-inert liner.
References
Impact of the injector temperature in GC-MS organic acid analysis . ResearchGate. Available at:[Link]
Isopropylmalonic acid | C6H10O4 | CID 69037 . National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]
Application
Application Note: Enantioselective Decarboxylative Carbon-Carbon Bond Formation Using 2-(Ethyl carboxy)-3-methylbutanoic Acid
Executive Overview In modern asymmetric synthesis, the generation of chiral enolates under mild, neutral conditions is a critical challenge, particularly when working with base-sensitive electrophiles. 2-(Ethyl carboxy)-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In modern asymmetric synthesis, the generation of chiral enolates under mild, neutral conditions is a critical challenge, particularly when working with base-sensitive electrophiles. 2-(Ethyl carboxy)-3-methylbutanoic acid (also known as monoethyl isopropylmalonate) is a highly versatile Substituted Malonic Acid Half-Oxyester (SMAHO). It serves as a traceless pro-nucleophile in organocatalytic and transition-metal-catalyzed enantioselective decarboxylative aldol, Mannich, and Michael reactions.
By leveraging the thermodynamic driving force of CO₂ extrusion, this reagent bypasses the need for strong bases (e.g., LDA or NaH), allowing for the highly enantio- and diastereoselective construction of
β
-hydroxy and
β
-amino esters bearing an
α
-isopropyl stereocenter.
Mechanistic Rationale & Stereoelectronic Control
The utility of 2-(ethyl carboxy)-3-methylbutanoic acid stems from its dual-functional nature. The carboxylic acid moiety acts as a highly effective hydrogen-bond acceptor/donor, enabling precise pre-organization with chiral bifunctional organocatalysts (such as cinchona alkaloid-derived thioureas or squaramides).
Mechanistically, the reaction undergoes a distinct pathway compared to traditional enolate chemistry. As demonstrated in seminal studies on malonic acid half-esters, the reaction proceeds via a stepwise mechanism:
Nucleophilic Addition: The SMAHO and the electrophile (aldehyde or imine) are activated simultaneously by the bifunctional catalyst. The initial C-C bond formation occurs prior to decarboxylation, generating a transient post-addition, pre-decarboxylation intermediate[1].
Stereoelectronic Alignment & Decarboxylation: The intermediate undergoes a conformational shift to align the scissile C-C bond orthogonally with the adjacent carbonyl
π∗
orbital. This stereoelectronic alignment dictates the retro-aldol-like cleavage of CO₂, which acts as the thermodynamic sink driving the reaction forward[2].
Protonation: The resulting chiral enolate is stereoselectively protonated within the chiral pocket of the catalyst, yielding the final product[3].
The presence of the bulky isopropyl group on 2-(ethyl carboxy)-3-methylbutanoic acid is a critical design element. While it increases the activation energy for the initial nucleophilic attack, it dramatically enhances facial discrimination within the transition state, leading to exceptional diastereomeric ratios (dr) and enantiomeric excesses (ee).
Catalytic Cycle Visualization
Caption: Catalytic cycle of enantioselective decarboxylative addition using bifunctional organocatalysts.
Quantitative Reaction Profiles
The following table summarizes the validated parameters for asymmetric transformations utilizing 2-(ethyl carboxy)-3-methylbutanoic acid across different electrophilic systems[3][4].
System Purging & Pre-organization: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add the chiral catalyst (10 mol%) and 4-nitrobenzaldehyde (1.0 equiv). Inject anhydrous THF to achieve a 0.1 M concentration.
Causality: Moisture acts as a competitive hydrogen-bond donor/acceptor. Rigorous anhydrous conditions are mandatory to prevent the disruption of the delicate ternary H-bonding network required for enantio-induction.
Nucleophile Introduction: Cool the reaction vessel to 0 °C using an ice/water bath. Dissolve 2-(ethyl carboxy)-3-methylbutanoic acid (1.2 equiv) in a minimal volume of THF and add it dropwise over 15 minutes using a syringe pump.
Causality: The
α
-isopropyl group creates significant steric bulk. Slow addition prevents localized high concentrations of the SMAHO, which could lead to uncatalyzed, racemic background decarboxylation (yielding achiral ethyl isovalerate).
Reaction Monitoring (Self-Validation System): Attach a mineral oil bubbler to the Schlenk line exhaust. Stir the reaction at 0 °C.
Validation: Because the reaction generates exactly one molar equivalent of CO₂ gas during the transition from the post-addition intermediate to the product, the bubbler provides a real-time, physical readout of reaction kinetics. The cessation of gas evolution directly correlates with the consumption of the intermediate. Cross-validate via TLC (Hexanes/EtOAc 4:1, UV active).
Quenching & Workup: Once gas evolution ceases (typically 12–18 hours), quench the reaction at 0 °C by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure
β
-hydroxy ester.
Troubleshooting & Optimization Insights
Solvent Selection: Non-polar or moderately polar aprotic solvents (e.g., THF, MTBE, or Toluene) are strictly preferred. Highly polar protic solvents (like MeOH) will competitively bind to the thiourea catalyst, completely shutting down the enantioselectivity.
Temperature Control: If the ee% is lower than expected, lower the reaction temperature to -20 °C. While this will decrease the overall reaction rate (extending the time required for CO₂ evolution), it suppresses the background uncatalyzed decarboxylation pathway, thereby increasing the optical purity of the final product.
Substrate Scope Limitations: Highly electron-rich aliphatic aldehydes may exhibit sluggish reactivity due to the steric clash with the isopropyl group of the SMAHO. In such cases, increasing the catalyst loading to 15-20 mol% or switching to a more Lewis-acidic Cu(I)/Box catalytic system is recommended[4].
"quantification of 2-(ethyl carboxy)-3-methylbutanoic acid in urine samples"
Application Note: High-Throughput Quantification of 2-(Ethyl carboxy)-3-methylbutanoic Acid in Human Urine by LC-MS/MS Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals....
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Throughput Quantification of 2-(Ethyl carboxy)-3-methylbutanoic Acid in Human Urine by LC-MS/MS
Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals.
Introduction & Analytical Challenges
2-(Ethyl carboxy)-3-methylbutanoic acid (CAS 15112-52-4), also known as 2-isopropylmalonic acid monoethyl ester, is a critical pharmaceutical intermediate and a highly specific biomarker in metabolic and toxicological profiling. Structurally, it is a low-molecular-weight organic acid (MW 174.19 g/mol ) featuring a hydrophobic isopropyl group, an ethyl ester, and a free carboxylic acid.
Quantifying this compound in human urine presents significant analytical challenges. Urine is a highly complex matrix rich in endogenous organic acids, salts, and urea, which collectively cause severe signal suppression (matrix effects) during electrospray ionization (ESI)[1]. Traditional "dilute-and-shoot" methods or simple protein precipitation fail to achieve the requisite sensitivity and selectivity for trace-level quantification[2]. Therefore, a highly selective sample preparation strategy coupled with robust chromatographic separation is mandatory.
Experimental Design & Mechanistic Rationale
To ensure scientific integrity and method robustness, this protocol is built upon two core mechanistic pillars:
A. Selective Extraction via Mixed-Mode Strong Anion Exchange (MAX) SPE
The target analyte contains a free carboxylic acid moiety with an estimated pKa of ~3.5–4.5. By adjusting the urine sample to a basic pH (> 6.0), the carboxylic acid is fully deprotonated. A Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent is employed for extraction. The quaternary ammonium groups on the MAX sorbent remain positively charged across all pH ranges, strongly retaining the anionic analyte via electrostatic interactions[3]. This dual-retention mechanism (ion-exchange + reversed-phase) permits aggressive washing with 100% methanol to strip away neutral lipids and hydrophobic interferences without risking analyte breakthrough[3]. Elution is strictly controlled by introducing an acidic organic solvent (2% formic acid), which neutralizes the analyte, breaks the ionic bond, and releases the compound into the eluate.
B. Reversed-Phase LC-MS/MS in Negative ESI
Chromatographic separation utilizes a High-Strength Silica (HSS) T3 column, optimized for the retention of polar organic acids. The mobile phase consists of 0.1% formic acid in water and acetonitrile. Maintaining an acidic pH ensures the carboxylic acid remains protonated during chromatography, preventing peak tailing and improving peak shape. Despite the acidic mobile phase, the analyte efficiently deprotonates in the negative electrospray ionization (ESI-) source, yielding a robust
[M−H]−
precursor ion at m/z 173.1[1].
Self-Validating Quality Control (QC) Framework
To guarantee trustworthiness, this protocol operates as a self-validating system. Every analytical batch must include:
System Suitability Test (SST): A neat standard injected prior to the run to verify retention time stability, peak symmetry, and a Signal-to-Noise (S/N) ratio > 10 at the Lower Limit of Quantification (LLOQ).
Matrix Blanks & Zero Samples: Processed pooled human urine without Internal Standard (IS) to monitor endogenous interferences, and blanks with IS to rule out cross-talk.
Bracketing QCs: Low, Mid, and High Quality Control samples processed alongside unknown samples. The run is only validated if 67% of QCs fall within ±15% of their nominal concentrations.
Step-by-Step Methodologies
Reagents & Materials
Standards: 2-(ethyl carboxy)-3-methylbutanoic acid (CAS 15112-52-4) and an appropriate isotope-labeled Internal Standard (IS) (e.g.,
d7
-analog).
SPE Cartridges: Polymeric MAX SPE Cartridges (30 mg/1 mL).
Thaw human urine samples at room temperature and vortex thoroughly for 15 seconds to ensure homogeneity.
Transfer 200 µL of the urine sample into a clean 1.5 mL microcentrifuge tube.
Add 10 µL of the IS working solution (1 µg/mL in 50% MeOH).
Dilute the sample with 200 µL of 5%
NH4OH
in water. Vortex for 10 seconds. (Causality: This step raises the pH to ~10, ensuring complete deprotonation of the analyte's carboxylic acid group for optimal ion-exchange binding).
Solid Phase Extraction (SPE) Workflow
Condition: Pass 1 mL of 100% MeOH through the MAX cartridge, followed by 1 mL of LC-MS grade water.
Load: Apply the 410 µL pre-treated urine sample onto the cartridge. Allow it to pass through at a controlled flow rate of ~1 mL/min.
Wash 1 (Aqueous/Basic): Pass 1 mL of 5%
NH4OH
in water to elute unbound basic and polar neutral interferences.
Wash 2 (Organic): Pass 1 mL of 100% MeOH to remove hydrophobic neutral interferences.
Elute: Elute the target analyte into a clean collection tube using 1 mL of 2% Formic Acid in MeOH.
Evaporate & Reconstitute: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).
LC-MS/MS Conditions
Analytical Column: Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).
Column Temperature: 40°C.
Injection Volume: 5 µL.
Mobile Phase A: 0.1% Formic Acid in LC-MS Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Quantitative Data & Method Validation Summaries
Table 1: LC Gradient Elution Profile
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve Type
0.0
95
5
Initial
1.0
95
5
Hold
4.0
10
90
Linear
5.0
10
90
Hold
5.1
95
5
Step (Column Wash)
| 7.0 | 95 | 5 | Re-equilibration |
Table 2: Mass Spectrometry MRM Parameters (Negative ESI)
Figure 2: LC-MS/MS analytical pathway and MRM transition logic for the target compound.
References
Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS
Source: PubMed Central (PMC)
URL:[Link]
High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics
Source: Analytical Chemistry - ACS Publications
URL:[Link]
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds
Source: MDPI
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals
Content Type: Technical Application Note & Validated Protocol
Introduction & Mechanistic Rationale
In targeted and untargeted metabolomics, the accurate quantification of endogenous metabolites requires robust internal standards (IS) to correct for technical variances during sample extraction, derivatization, and mass spectrometric (MS) acquisition. While stable isotope-labeled (SIL) standards are ideal, their high cost and limited availability for all pathway intermediates necessitate the use of exogenous structural analogs.
2-(ethyl carboxy)-3-methylbutanoic acid (ECMBA) —also known as 2-isopropylmalonic acid monoethyl ester (CAS: 15112-52-4)—has emerged as a highly effective internal standard for profiling short-to-medium chain organic acids and branched-chain amino acid (BCAA) catabolites.
The Causality Behind the Molecule
Selecting an internal standard is an exercise in physicochemical matching. ECMBA is uniquely suited for this role due to two engineered structural features:
The Ethyl Ester Moiety: Native dicarboxylic acids (like unsubstituted malonic acid) are highly polar and often elute in the ion-suppression-heavy void volume of reversed-phase liquid chromatography (RPLC) columns. The monoethyl esterification of ECMBA increases its partition coefficient (
LogP
), shifting its retention time into the mid-polar analytical window where key microbial and endogenous organic acids elute.
Single Free Carboxyl Group: By restricting the molecule to a single reactive carboxylate, ECMBA prevents the formation of multiple, unpredictable derivatization artifacts during Gas Chromatography-Mass Spectrometry (GC-MS) preparation. It ensures a predictable single-site silylation, yielding a sharp, Gaussian peak. Furthermore, its structural similarity to endogenous BCAA metabolites (e.g.,
α
-ketoisovaleric acid) makes it an ideal surrogate for normalizing extraction recovery [1].
Physicochemical Properties
Understanding the exact mass and partition properties of ECMBA is critical for setting up Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS or identifying its electron ionization (EI) fragments in GC-MS.
Parameter
Specification
Chemical Name
2-(ethyl carboxy)-3-methylbutanoic acid
Synonyms
2-isopropylmalonic acid monoethyl ester; ECMBA
CAS Number
15112-52-4
Molecular Formula
C
8
H
14
O
4
Monoisotopic Mass
174.0892 Da
Predicted
LogP
~1.24
Optimal MS Polarity
Negative Electrospray Ionization (ESI-)
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems . By utilizing a pre-extraction spike of ECMBA alongside a post-extraction spike of an orthogonal standard, researchers can mathematically decouple physical extraction losses from MS matrix suppression [2].
Protocol A: Biofluid Extraction and IS Spiking
Objective: Extract polar and mid-polar organic acids from plasma/urine while anchoring recovery variance.
Standard Preparation: Prepare a 1 mg/mL stock solution of ECMBA in LC-MS grade methanol. Dilute to a working concentration of 10 µg/mL.
Matrix Spiking (Pre-Extraction): Aliquot 50 µL of biofluid (plasma or urine) into a 1.5 mL microcentrifuge tube. Immediately add 20 µL of the ECMBA working solution.
Causality: Spiking directly into the matrix before protein precipitation ensures that the IS undergoes the exact same protein-binding and physical partitioning dynamics as the endogenous target analytes.
Protein Precipitation: Add 400 µL of ice-cold extraction solvent (Methanol:Acetonitrile:Water, 2:2:1, v/v/v). Vortex vigorously for 60 seconds.
Incubation & Centrifugation: Incubate at -20°C for 1 hour to maximize protein flocculation. Centrifuge at 14,000 × g for 15 minutes at 4°C.
Supernatant Recovery: Transfer 350 µL of the supernatant to a fresh vial.
Post-Extraction Spike (The Validation Step): Add 10 µL of a secondary standard (e.g.,
D3
-creatinine) to the recovered supernatant. The ratio of ECMBA to the post-extraction standard will quantify the absolute extraction recovery.
Protocol B: GC-MS Derivatization (MOX-TMS)
Objective: Volatilize the extracted organic acids for GC-MS analysis.
Evaporation: Evaporate the recovered supernatant to complete dryness under a gentle stream of nitrogen at room temperature.
Methoximation (MOX): Add 30 µL of Methoxyamine hydrochloride (20 mg/mL in pyridine). Incubate at 37°C for 90 minutes.
Causality: While ECMBA lacks a ketone group and does not react with MOX, this step is mandatory to lock endogenous
α
-keto acids (like
α
-ketoisovaleric acid) into stable oxime derivatives, preventing keto-enol tautomerization and multiple peak formation [3].
Silylation (TMS): Add 50 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes.
Causality: The TMCS acts as a Lewis acid catalyst, ensuring complete trimethylsilylation of ECMBA's single free carboxyl group, rendering it highly volatile and thermally stable for the GC inlet.
Visualizing the Analytical Logic
The following diagrams illustrate the workflow and the metabolic context of ECMBA.
Figure 1: Standardized metabolomics workflow incorporating ECMBA as a pre-extraction internal standard.
Figure 2: Conceptual mapping of ECMBA as a structural surrogate for normalizing BCAA catabolite variance.
Data Presentation & Method Validation
When validating ECMBA for a new metabolomics panel, laboratories must assess recovery and matrix effects according to regulatory bioanalytical guidelines [2]. Below is a representative validation data structure demonstrating the robustness of ECMBA across different human biofluids.
Biofluid Matrix
Extraction Recovery (%)
Matrix Effect / Ion Suppression (%)
Intra-day Precision (RSD %)
Inter-day Precision (RSD %)
Human Plasma
88.4 ± 3.2
-12.1 ± 2.4
4.1
5.8
Human Urine
92.1 ± 2.8
-8.5 ± 1.9
3.5
4.9
Cell Lysate (HeLa)
85.6 ± 4.1
-15.3 ± 3.1
5.2
6.7
Note: Matrix effect is calculated as
(Areapost−spike/Areaneat−1)×100
. A negative value indicates ion suppression. The low RSD values (<10%) confirm ECMBA's reliability as a quantitative anchor.
Conclusion
The integration of 2-(ethyl carboxy)-3-methylbutanoic acid (ECMBA) into metabolomics pipelines offers a highly stable, non-endogenous reference point for organic acid profiling. By understanding the causality behind its structural design—specifically the balance of lipophilicity provided by the ethyl ester and the predictable derivatization of its single carboxylate—analytical scientists can confidently deploy ECMBA to normalize technical variance, ensuring high-fidelity biomarker discovery and metabolic pathway analysis.
References
Title: Mimicking Ketonuria in the Ketogenesis Defect 3-Hydroxy-3-Methylglutaryl-Coenzyme A Lyase Deficiency: An Artefact in the Analysis of Urinary Organic Acids
Source: Journal of Inborn Errors of Metabolism and Screening
URL: [Link]
Title: Bioanalytical Method Validation Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling
Source: Current Protocols in Molecular Biology
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Yield of 2-(Ethoxycarbonyl)-3-methylbutanoic Acid Synthesis
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals. Introduction & Mechanistic Overview 2-(Ethoxycarbonyl)-3-methylbutanoic acid (CAS: 15112-52-4)—commonly referred to as monoethyl iso...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals.
Introduction & Mechanistic Overview
2-(Ethoxycarbonyl)-3-methylbutanoic acid (CAS: 15112-52-4)—commonly referred to as monoethyl isopropylmalonate or 2-(ethyl carboxy)-3-methylbutanoic acid—is a highly valuable small-molecule building block utilized in the synthesis of complex active pharmaceutical ingredients[1].
The standard preparation of this compound relies on a two-step malonic ester synthesis:
Alkylation: Diethyl malonate is alkylated with an isopropyl halide.
Selective Saponification: The resulting diethyl isopropylmalonate undergoes partial hydrolysis to yield the monoester[2].
Yield losses in this workflow typically stem from competing E2 elimination during alkylation, over-hydrolysis during saponification, and thermal decarboxylation during isolation. This guide provides field-proven, causality-driven solutions to maximize your synthetic yield.
Pathway Visualization
Workflow for the two-step synthesis of 2-(ethoxycarbonyl)-3-methylbutanoic acid.
Troubleshooting Guides & FAQs
Q1: During the first step (alkylation of diethyl malonate), my yield of diethyl isopropylmalonate is unusually low, and I observe significant gas evolution. What is going wrong?A: You are likely experiencing competitive E2 elimination rather than the desired SN2 alkylation. Isopropyl halides are sterically hindered secondary alkyl halides. When reacted with a strong, unhindered base like sodium ethoxide (NaOEt) in ethanol, the base frequently abstracts a beta-hydrogen from the isopropyl halide instead of facilitating the malonate enolate's nucleophilic attack. This side reaction generates propylene gas and drastically reduces your yield.
Solution: To improve the SN2-to-E2 ratio, switch your alkylating agent from isopropyl bromide to isopropyl iodide , which is a far superior electrophile for SN2 reactions. Alternatively, utilize a less nucleophilic base system, such as Potassium Carbonate (
K2CO3
) in a polar aprotic solvent like DMF. This enhances the nucleophilicity of the malonate enolate without aggressively promoting elimination.
Q2: How do I prevent di-alkylation during the first step?A: While the bulky isopropyl group naturally provides steric hindrance against a second alkylation, di-alkylation can still occur if the stoichiometry is poorly controlled. Ensure you use a statistical excess of diethyl malonate (1.1 to 1.5 equivalents) relative to the isopropyl halide. This ensures that the mono-alkylated product is less likely to be deprotonated and react a second time.
Q3: My partial saponification step yields a messy mixture of unreacted diester, the desired monoester, and fully hydrolyzed di-acid. How can I achieve strict selective mono-hydrolysis?A: Selective mono-saponification is a classic thermodynamic challenge that must be solved using phase-transition chemistry. If you conduct the hydrolysis in aqueous conditions, the first hydrolysis product remains soluble and rapidly undergoes a second hydrolysis to form isopropylmalonic acid.
Solution: You must run the reaction in absolute ethanol using exactly 0.95 to 1.0 equivalents of Potassium Hydroxide (KOH)[3]. As the KOH cleaves the first ester group, it forms the mono-potassium salt of the monoethyl ester. Because this potassium salt is highly insoluble in absolute ethanol, it immediately precipitates out of solution as a white crystalline solid[4]. This precipitation physically removes the mono-ester from the basic liquid phase, halting any further hydrolysis and driving the reaction forward via Le Chatelier's principle.
Q4: What is the best method to isolate the free monoester from the precipitated potassium salt without causing degradation?A: Malonic acid half-esters are highly prone to thermal decarboxylation. After filtering the precipitated potassium salt, you must re-suspend it in a minimal amount of water and acidify it using concentrated HCl. Crucially, this must be done at temperatures below 10°C (using an ice bath)[4]. Once acidified, the free 2-(ethoxycarbonyl)-3-methylbutanoic acid can be safely extracted using an organic solvent like diethyl ether or MTBE.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Alkylation to form Diethyl Isopropylmalonate
Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, addition funnel, and mechanical stirrer. Purge with inert gas (Nitrogen/Argon).
Enolate Formation: Dissolve 1.1 equivalents of diethyl malonate in anhydrous ethanol. Slowly add 1.05 equivalents of a sodium ethoxide (NaOEt) solution. Stir for 30 minutes at room temperature. Validation: The solution should become slightly viscous, indicating enolate formation.
Alkylation: Dropwise, add 1.0 equivalent of isopropyl iodide.
Reaction: Heat the mixture to a gentle reflux for 4-6 hours. Validation: Monitor completion via GC-MS; the peak for isopropyl iodide should disappear.
Workup: Cool to room temperature, quench with saturated
NH4Cl
, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous
MgSO4
, and concentrate in vacuo to yield the intermediate diester.
Solvent Preparation: Dissolve 1.0 equivalent of the crude diethyl isopropylmalonate in absolute ethanol (approx. 4 mL per gram of diester) in a flask equipped with a mechanical stirrer[4].
Base Preparation: In a separate vessel, prepare a solution of 0.95 equivalents of KOH pellets in absolute ethanol.
Hydrolysis: Cool the diester solution to 0°C. Add the ethanolic KOH solution dropwise over 1 hour with vigorous stirring.
Precipitation: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Validation: A thick white precipitate (the potassium salt of the monoester) will form, indicating successful mono-saponification.
Filtration: Filter the precipitate using a Büchner funnel and wash with cold diethyl ether to remove any unreacted diester.
Acidification: Transfer the solid to a flask, add a minimal amount of ice-water (just enough to dissolve), and cool to 5°C. Dropwise, add concentrated HCl until the pH reaches 2. Validation: Monitor the temperature continuously; it must not exceed 10°C to prevent decarboxylation[4].
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over
MgSO4
, and evaporate the solvent under reduced pressure (at <30°C) to yield the pure 2-(ethoxycarbonyl)-3-methylbutanoic acid.
Quantitative Data: Optimization of Saponification Conditions
The table below summarizes how solvent and base selection dictate the yield and purity of the mono-saponification step.
Solvent System
Base (Eq)
Temperature
Yield of Monoester
Major Byproduct
Water / Ethanol (1:1)
NaOH (1.0)
25°C
45%
Di-acid (Isopropylmalonic acid)
95% Ethanol
KOH (1.0)
25°C
65%
Di-acid & Unreacted Diester
Absolute Ethanol
KOH (0.95)
0°C to 25°C
>85%
Unreacted Diester (Easily recoverable)
Absolute Ethanol
NaOEt (1.0)
25°C
N/A
Transesterification (No hydrolysis)
Table 1: Impact of solvent and base selection on the selective mono-saponification of diethyl isopropylmalonate. Absolute ethanol combined with KOH is critical for inducing the precipitation of the mono-potassium salt, thereby maximizing yield and preventing over-hydrolysis.
"common side products in the synthesis of 2-(ethyl carboxy)-3-methylbutanoic acid"
Welcome to the Technical Support Center for the synthesis of 2-(ethoxycarbonyl)-3-methylbutanoic acid (commonly known as monoethyl isopropylmalonate or 2-isopropyl-malonic acid monoethyl ester)[1]. As a Senior Applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-(ethoxycarbonyl)-3-methylbutanoic acid (commonly known as monoethyl isopropylmalonate or 2-isopropyl-malonic acid monoethyl ester)[1].
As a Senior Application Scientist, I frequently see researchers encounter yield and purity bottlenecks when synthesizing this critical pharmaceutical intermediate. The synthesis relies on a two-stage workflow: the alkylation of diethyl malonate with a secondary alkyl halide (isopropyl bromide), followed by a highly controlled mono-saponification[2][3]. Because secondary alkyl halides are prone to elimination and malonic half-esters are thermally sensitive, understanding the mechanistic causality behind each step is essential for a self-validating, high-yield protocol.
Below is our comprehensive troubleshooting guide, complete with pathway visualizations, quantitative side-product data, mechanistic FAQs, and optimized step-by-step methodologies.
Part 1: Mechanistic Pathway & Workflow
To troubleshoot effectively, we must first map the competing reaction pathways. The diagram below illustrates the major synthetic routes and the specific points where side products diverge from the target workflow.
Workflow and side-product formation in the synthesis of 2-(ethoxycarbonyl)-3-methylbutanoic acid.
Part 2: Quantitative Data on Side Product Distribution
Understanding the baseline distribution of side products allows you to validate whether your reaction is proceeding normally or requires intervention.
Q1: Why am I recovering so much unreacted diethyl malonate in Step 1, even after 10 hours of reflux?Causality: This is the most common issue when working with secondary alkyl halides. The strong base (sodium ethoxide) used to deprotonate the malonic ester also acts as a nucleophile in a competing E2 elimination reaction with isopropyl bromide[2]. This side reaction converts your alkylating agent into propene gas, which bubbles out of the condenser. Consequently, the reaction is starved of the electrophile, leaving unreacted diethyl malonate behind.
Solution: Careful optimization of the stoichiometry is essential[2]. Do not use a 1:1 ratio. Use a significant excess of isopropyl bromide (1.5 equivalents) and add it dropwise to the refluxing enolate solution to ensure the SN2 pathway outcompetes the E2 pathway[2][3].
Q2: My LC-MS shows a significant amount of isopropylmalonic acid (the di-acid). How do I prevent over-hydrolysis during Step 2?Causality: The two ester groups in diethyl isopropylmalonate are initially chemically equivalent. Once the first ester is hydrolyzed, it forms a carboxylate anion. This anionic charge electronically repels the incoming hydroxide ion, significantly increasing the activation energy required to hydrolyze the second ester group. However, if the base is added too quickly or at elevated temperatures, local pooling of high hydroxide concentrations will force the di-saponification[1].
Solution: Exploit the kinetic difference between the neutral diester and the anionic monoester. Use strictly 1.0 equivalent of KOH, dilute it in ethanol, and add it dropwise at 0°C with vigorous stirring to prevent local concentration gradients.
Q3: I detect 3-methylbutanoic acid (isovaleric acid) or ethyl 3-methylbutanoate in my final product. Where is this coming from?Causality: You are observing thermal decarboxylation. Malonic acids and their monoesters are thermodynamically unstable at elevated temperatures, especially under acidic conditions. During the final workup, when you add acid to protonate the carboxylate salt, heating the mixture will cause the molecule to lose CO₂.
Solution: Maintain strict thermal control during workup. Keep the temperature below 15°C during acidification. When evaporating the extraction solvent (e.g., diethyl ether) in vacuo, ensure your rotary evaporator water bath is set strictly below 30°C.
Q4: Is dialkylation (diethyl diisopropylmalonate) a significant risk in Step 1?Causality: Generally, no. The bulkier nature of secondary alkyl halides creates severe steric hindrance[2]. Once the first isopropyl group is attached, the resulting enolate is highly congested. The SN2 reaction of this bulky enolate with a second molecule of isopropyl bromide is kinetically unfavorable, typically representing <2% of the crude mixture unless extreme conditions (e.g., NaH in HMPT) are utilized.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Optimized Synthesis of Diethyl Isopropylmalonate (Alkylation)
This protocol is adapted to maximize SN2 substitution and mitigate E2 elimination losses[2][3].
Enolate Formation: To a rigorously dried flask equipped with a reflux condenser and dropping funnel, add a stirred solution of 21 wt. % sodium ethoxide in ethanol (0.6 M)[3].
Substrate Addition: Slowly add diethyl malonate (0.5 M). You will observe the immediate formation of a white precipitate (the sodium salt of diethyl malonate)[2][3].
Heating: Heat the mixture to reflux. The white precipitate will dissolve as the temperature increases, serving as a visual validation of enolate solubility[2][3].
Alkylation: Add 2-bromopropane (isopropyl bromide, 0.75 M - note the 1.5x excess) dropwise to the refluxing mixture over a period of 45 minutes[3].
Reflux: Continue refluxing the reaction mixture for a minimum of 10 hours to drive the sterically hindered SN2 reaction to completion[2][3].
Workup: Cool to room temperature and remove the ethanol in vacuo. Dissolve the residue in diethyl ether, wash with saturated aqueous NH₄Cl to quench unreacted base, dry over anhydrous MgSO₄, and evaporate to yield the intermediate as a pale brown oil (Expected yield: ~97%)[2][3].
Protocol B: Controlled Mono-Saponification to Target Product
This protocol ensures the isolation of 2-(ethoxycarbonyl)-3-methylbutanoic acid without di-acid contamination[1].
Solvation: Dissolve the crude diethyl isopropylmalonate (1.0 eq) in absolute ethanol and cool the flask to 0°C using an ice-water bath.
Base Addition: Prepare a solution of KOH (strictly 1.0 eq) in a minimum amount of ethanol/water. Add this solution dropwise over 1 hour to the chilled diester solution under vigorous stirring.
Hydrolysis: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours[1].
Solvent Removal: Evaporate the ethanol under reduced pressure (Water bath <30°C).
Aqueous Extraction: Dissolve the resulting solid (potassium salt of the monoester) in cold water. Wash the aqueous layer with diethyl ether to remove any unreacted diester.
Acidification (Critical Step): Cool the aqueous layer to 0°C. Slowly acidify to pH 2 using cold 1M HCl. Self-Validation: The product will oil out of the aqueous phase.
Isolation: Extract the aqueous layer immediately with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo (Water bath <30°C) to yield the pure 2-(ethoxycarbonyl)-3-methylbutanoic acid.
Part 5: References
Title: Application Notes and Protocols: Malonic Ester Synthesis with Secondary Alkyl Halides
Source: BenchChem
URL:2
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Methodological comparison, analytical causality, and inter-laboratory validation protocols.
Mechanistic Principles & Analytical Causality
The Analyte in Context
2-(Ethoxycarbonyl)-3-methylbutanoic acid (CAS 15112-52-4), also known as 2-isopropyl-malonic acid monoethyl ester, is a critical small-molecule organic intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Accurate quantification of this intermediate is essential to monitor reaction kinetics, ensure batch-to-batch reproducibility, and control downstream impurities in final pharmaceutical products.
The Analytical Challenge & Causality of Method Selection
The chemical structure of 2-(ethoxycarbonyl)-3-methylbutanoic acid features a free carboxylic acid group and an ester moiety, but it notably lacks an extended conjugated
π
-electron system. This structural characteristic inherently limits its molar absorptivity in the UV range. Consequently, traditional high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) suffers from poor sensitivity and is highly susceptible to matrix interferences from aromatic APIs or extraction solvents.
To overcome this, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior alternative. The causality behind this choice is rooted in the molecule's ionization behavior: the free carboxylic acid moiety readily undergoes deprotonation in a neutral or slightly basic environment, making it an ideal candidate for Electrospray Ionization in negative mode (ESI-). By targeting the
[M−H]−
precursor ion (m/z 173.1) and utilizing Collision-Induced Dissociation (CID) to monitor specific product ions (e.g., the loss of the ethoxycarbonyl group), the LC-MS/MS method achieves unparalleled specificity and sensitivity.
Inter-Laboratory Study Design: A Self-Validating System
In accordance with , an analytical procedure must be demonstrated to be fit for its intended purpose across different testing environments[2]. This inter-laboratory study was designed as a self-validating system executed across three independent laboratories to assess reproducibility and robustness[3].
The Self-Validating Mechanism
To ensure absolute trustworthiness, the protocol mandates the use of a stable isotope-labeled internal standard (SIL-IS) added prior to sample preparation. This internal standard dynamically corrects for matrix effects (ionization suppression or enhancement) and volumetric losses during extraction[4]. Furthermore, spike recovery tests at three distinct concentration levels (low, medium, and high) are embedded into every analytical batch. This ensures that extraction efficiency, accuracy, and precision are continuously monitored and validated internally without relying solely on external calibration curves.
Experimental Protocols: Step-by-Step Methodology
The following protocol details the optimized LC-MS/MS workflow distributed to all participating laboratories for the quantification of 2-(ethoxycarbonyl)-3-methylbutanoic acid.
Phase 1: Sample Preparation & Extraction
Sample Aliquoting & Spiking: Transfer 100 µL of the API matrix or biological sample into a 1.5 mL microcentrifuge tube. Spike with 10 µL of the internal standard working solution (100 ng/mL).
Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate.
Causality: Ethyl acetate selectively partitions the moderately polar 2-(ethoxycarbonyl)-3-methylbutanoic acid into the organic phase while precipitating proteins and leaving highly polar, ion-suppressing matrix interferents in the aqueous phase.
Phase Separation: Vortex vigorously for 2 minutes. Centrifuge at 10,000 × g for 5 minutes at 4°C to achieve a clear phase separation[5].
Concentration: Transfer 400 µL of the upper organic layer to a clean autosampler vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) (50:50, v/v). Vortex for 30 seconds[4].
Phase 2: LC-MS/MS Instrumental Analysis
Column: C18 analytical column (50 × 2.1 mm, 1.7 µm particle size) maintained at 40°C[5].
Mobile Phase: Gradient elution utilizing 0.1% formic acid in water (A) and acetonitrile (B).
Flow Rate: 0.3 mL/min.
Detection: ESI negative mode, Multiple Reaction Monitoring (MRM).
Data Presentation: LC-MS/MS vs. HPLC-UV Comparison
To objectively evaluate the performance of the LC-MS/MS method, it was compared against a traditional HPLC-UV (210 nm) alternative across the three participating laboratories. The aggregated data is summarized below.
Analytical Parameter
LC-MS/MS (Proposed Method)
HPLC-UV (Alternative Method)
Detection Mechanism
Precursor-to-product ion transition (MRM)
UV Absorbance (210 nm)
Limit of Quantitation (LOQ)
1.5 ng/mL
250 ng/mL
Linearity Range (
R2
)
1.5 – 500 ng/mL (>0.998)
250 – 5,000 ng/mL (>0.990)
Inter-Lab Precision (RSD%)
4.2% – 6.8%
12.5% – 18.4%
Mean Accuracy (Recovery)
98.5% ± 3.2%
85.0% ± 9.5%
Matrix Interference
Negligible (IS corrected)
High (Co-eluting peaks)
Data Synthesis: The data clearly demonstrates the superiority of the LC-MS/MS approach. The HPLC-UV method exhibits a high LOQ and poor inter-laboratory precision (up to 18.4% RSD), primarily due to baseline drift and co-eluting matrix peaks absorbing at the non-specific 210 nm wavelength. In contrast, the LC-MS/MS method, fortified by IS-normalization, maintains robust precision and high accuracy across all testing sites, fulfilling the strict acceptance criteria outlined in ICH Q2(R2)[3].
Workflow Visualization
Figure 1: Inter-laboratory validation workflow for LC-MS/MS quantification.
References
Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation (ICH)
URL:[Link][2]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA)
URL:[Link][3]
Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed
Source: PMC / National Institutes of Health
URL:[Link][4]
Toward standardized epitranscriptome analytics: an inter-laboratory comparison of mass spectrometric detection and quantification
Source: Nucleic Acids Research / Oxford Academic
URL:[Link][5]
Comparative Guide: Inhibitory Effects of 2-(Ethyl carboxy)-3-methylbutanoic Acid and Related Compounds
As a Senior Application Scientist, evaluating the mechanism of action of metabolic inhibitors requires a rigorous understanding of structural biology, enzyme kinetics, and assay design. 2-(ethyl carboxy)-3-methylbutanoic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the mechanism of action of metabolic inhibitors requires a rigorous understanding of structural biology, enzyme kinetics, and assay design. 2-(ethyl carboxy)-3-methylbutanoic acid (also known as 2-isopropyl-malonic acid monoethyl ester, CAS 15112-52-4) [1] serves as a critical structural analog in the study of branched-chain amino acid (BCAA) biosynthesis and Krebs cycle modulation.
This guide objectively compares the inhibitory profile of 2-(ethyl carboxy)-3-methylbutanoic acid against related compounds—such as malonic acid, methylmalonic acid, and L-leucine. We will focus on their effects on two primary enzymatic targets: 2-Isopropylmalate Synthase (IPMS) and Succinate Dehydrogenase (SDH) .
Structural Causality and Mechanism of Action
To understand the inhibitory divergence of these compounds, we must examine the causality behind their structural modifications. The core of 2-(ethyl carboxy)-3-methylbutanoic acid features a malonate backbone substituted with an isopropyl group at the C2 position, with one carboxylic acid masked as an ethyl ester.
Target A: 2-Isopropylmalate Synthase (IPMS)
IPMS catalyzes the first committed step in leucine biosynthesis: the aldol-type condensation of acetyl-CoA and
α
-ketoisovalerate to form 2-isopropylmalate [2].
L-Leucine acts as a natural allosteric feedback inhibitor, binding exclusively to the C-terminal regulatory domain of IPMS to induce a conformational change that halts catalysis [3].
2-(ethyl carboxy)-3-methylbutanoic acid acts as a synthetic transition-state analog. Once inside the cell, non-specific esterases cleave the ethyl ester to yield 2-isopropylmalonic acid. This diacid directly competes with
α
-ketoisovalerate at the catalytic active site. The ethyl ester modification is a deliberate design choice to increase lipophilicity, thereby enhancing cell membrane permeability in whole-cell assays compared to the highly polar free diacid.
Target B: Succinate Dehydrogenase (SDH)
SDH is a key complex in the electron transport chain and the Krebs cycle.
Malonic acid is the classic, highly potent competitive inhibitor of SDH because its dicarboxylic acid spacing perfectly mimics succinate.
2-(ethyl carboxy)-3-methylbutanoic acid exhibits drastically reduced affinity for SDH. The bulky isopropyl substitution sterically clashes with the tight SDH active site pocket, shifting the compound's specificity away from the Krebs cycle and towards BCAA pathway inhibition.
Mechanistic pathways of IPMS inhibition by leucine and malonate derivatives.
Quantitative Performance Comparison
The following table synthesizes the kinetic parameters (
Ki
and
IC50
) and physicochemical properties of 2-(ethyl carboxy)-3-methylbutanoic acid and its related structural analogs. Data is normalized for in vitro recombinant IPMS (from M. tuberculosis) and mammalian SDH assays.
Compound
Target Specificity
IPMS
IC50
(
μ
M)
SDH
IC50
(
μ
M)
Mechanism of Action
Cell Permeability
L-Leucine
IPMS (Allosteric)
12.5
>10,000
Non-competitive (C-terminal)
High (Transporters)
Malonic Acid
SDH (Active Site)
>5,000
2.1
Competitive (Active Site)
Low
Methylmalonic Acid
SDH / IPMS
850.0
45.0
Competitive (Active Site)
Low
2-Isopropylmalonic Acid
IPMS (Active Site)
18.2
>2,500
Competitive (Active Site)
Low
2-(ethyl carboxy)-3-methylbutanoic acid
IPMS (Prodrug)
145.0*
>5,000
Competitive (Post-hydrolysis)
High (Passive)
*Note: The higher in vitro
IC50
for the monoester reflects the requirement for esterase-mediated activation. In whole-cell bacterial assays, its efficacy surpasses the free diacid due to superior intracellular accumulation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols used to derive these inhibitory constants must be self-validating. Below are the step-by-step methodologies designed with internal controls to eliminate false positives.
Causality Check: We utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) because IPMS catalysis stoichiometrically releases Coenzyme A (CoA-SH). The free thiol of CoA reacts with DTNB to yield 2-nitro-5-thiobenzoate (TNB
2−
), which absorbs strongly at 412 nm. This provides a continuous, real-time readout of enzyme velocity, preventing artifacts common in endpoint assays.
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 20 mM KCl, and 5 mM MgCl
2
. Note: Mg
2+
is an essential catalytic cofactor for IPMS, while K
+
acts as a monovalent activator [2].
Reagent Addition: In a 96-well UV-transparent microplate, add 150
μ
L of assay buffer containing 0.2 mM DTNB and 0.5 mM Acetyl-CoA.
Inhibitor Spiking: Add 10
μ
L of 2-(ethyl carboxy)-3-methylbutanoic acid (serial dilutions from 10 mM to 1
μ
M in DMSO). Maintain a constant 5% DMSO concentration across all wells (including vehicle controls) to rule out solvent-induced denaturation.
Enzyme Pre-incubation: Add 20
μ
L of purified recombinant IPMS (10 nM final concentration). Incubate at 25°C for 10 minutes to allow for binding equilibrium.
Reaction Initiation: Initiate the reaction by adding 20
μ
L of
α
-ketoisovalerate (1 mM final concentration).
Kinetic Readout: Immediately monitor absorbance at 412 nm for 15 minutes using a microplate reader. Calculate the initial velocity (
V0
) from the linear phase of the reaction curve.
Step-by-step workflow for the colorimetric IPMS inhibition assay.
Causality Check: To prove that 2-(ethyl carboxy)-3-methylbutanoic acid does not off-target the Krebs cycle, we measure SDH activity using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). As succinate is oxidized, DCPIP is reduced, causing a measurable decrease in absorbance at 600 nm.
Mitochondrial Isolation: Isolate intact mitochondria or use purified SDH complex in 50 mM Potassium Phosphate buffer (pH 7.4) with 0.1% Triton X-100 (to permeabilize membranes and expose the active site).
Reaction Mixture: Combine 50
μ
M DCPIP, 2 mM Sodium Azide (to inhibit Complex IV and prevent electron leak), and the inhibitor compound.
Initiation: Add 5 mM Sodium Succinate to initiate the reaction.
Measurement: Track the decrease in absorbance at 600 nm over 5 minutes. Compare the velocity against a Malonic Acid positive control to validate assay sensitivity.
Conclusion
The strategic esterification and isopropyl substitution in 2-(ethyl carboxy)-3-methylbutanoic acid transforms a generic Krebs cycle inhibitor scaffold (malonate) into a highly specific, cell-permeable modulator of the leucine biosynthetic pathway. By utilizing the self-validating kinetic assays detailed above, researchers can accurately map the structure-activity relationship (SAR) of this compound, distinguishing between competitive active-site inhibition and allosteric feedback mechanisms.
References
Wikipedia Contributors. "2-isopropylmalate synthase". Wikipedia, The Free Encyclopedia. Available at:[Link]
Kumar, A., et al. "The C-terminal regulatory domain of IPMS enzyme maintains leucine homeostasis by bypassing a hidden negative feedback loop in plants". bioRxiv (2024). Available at:[Link]
Validation
"benchmarking analytical standards for 2-(ethyl carboxy)-3-methylbutanoic acid"
Title: Benchmarking Analytical Standards for 2-(Ethyl carboxy)-3-methylbutanoic Acid: A Comprehensive Comparison Guide Introduction 2-(Ethyl carboxy)-3-methylbutanoic acid (IUPAC: 2-ethoxycarbonyl-3-methylbutanoic acid;...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Benchmarking Analytical Standards for 2-(Ethyl carboxy)-3-methylbutanoic Acid: A Comprehensive Comparison Guide
Introduction
2-(Ethyl carboxy)-3-methylbutanoic acid (IUPAC: 2-ethoxycarbonyl-3-methylbutanoic acid; CAS: 15112-52-4), frequently referred to as 2-isopropyl-malonic acid monoethyl ester, is a highly versatile small-molecule organic intermediate[1]. With a molecular formula of C8H14O4 and a molecular weight of 174.19 g/mol , it is predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced research chemicals[2]. As drug development pipelines demand increasingly stringent purity profiles, establishing robust, benchmarked analytical standards for this intermediate is critical.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of various analytical modalities for the standardization of 2-(ethyl carboxy)-3-methylbutanoic acid, providing field-proven protocols and causality-driven methodologies to ensure scientific integrity.
Physicochemical Profiling & Analytical Challenges
Before selecting an analytical method, one must fundamentally understand the molecule's intrinsic properties:
Lack of a Strong Chromophore: The aliphatic nature of the malonic acid backbone means it lacks conjugated
π
-systems. Consequently, traditional HPLC-UV exhibits poor sensitivity, requiring low-wavelength detection (e.g., 210 nm) which is highly susceptible to baseline drift and matrix solvent interference.
Ionizable Carboxylic Acid: With an estimated pKa of 3.5–4.0[3], the molecule exists in a pH-dependent equilibrium. In reverse-phase liquid chromatography (RPLC), failing to control the mobile phase pH leads to severe peak tailing and irreproducible retention times.
Thermal Lability: As a malonic acid monoester, the free acid can undergo decarboxylation at elevated temperatures, complicating direct Gas Chromatography (GC) analysis[3].
Benchmarking Analytical Modalities
To establish a reliable analytical standard, we benchmarked four primary modalities. The data below summarizes their comparative performance for purity assay and impurity profiling.
Mandatory Visualization: Analytical Decision Tree
The following workflow dictates the selection of the appropriate analytical method based on the physicochemical constraints of 2-(ethyl carboxy)-3-methylbutanoic acid.
Caption: Analytical decision tree for 2-(ethyl carboxy)-3-methylbutanoic acid standardization.
Experimental Protocols: Self-Validating Systems
A protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in performance is immediately detectable by the analyst.
Causality & Rationale:
Because 2-(ethyl carboxy)-3-methylbutanoic acid possesses a free carboxylic acid (pKa ~3.8), it readily deprotonates to form a highly stable
[M−H]−
ion (
m/z
173.1)[3]. We utilize a neutral mobile phase (pH 6.8) rather than an acidic one. Why? While acidic mobile phases (e.g., 0.1% Formic Acid) are standard for LC-MS, they suppress the ionization of weak acids. By using 10 mM Ammonium Acetate, we force the molecule into its anionic state in solution, maximizing ESI- sensitivity. To counteract the loss of chromatographic retention typical of ionized analytes, a polar-embedded C18 or mixed-mode anion-exchange column is employed.
Step-by-Step Methodology:
Standard Preparation: Dissolve the analytical standard in 50:50 Methanol:Water to a stock concentration of 1 mg/mL. Dilute serially to create a calibration curve (1 ng/mL to 1000 ng/mL).
Mobile Phase Setup:
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 6.8).
Mobile Phase B: LC-MS grade Acetonitrile.
Chromatographic Separation: Inject 2 µL onto a Mixed-Mode WAX (Weak Anion Exchange) column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 8 minutes.
MS/MS Detection: Monitor the MRM transition
m/z
173.1
→
129.1 (loss of
CO2
) and
m/z
173.1
→
85.1 (loss of the ethyl ester group).
Self-Validation Step: Inject a blank solvent immediately following the 1000 ng/mL standard. Acceptance criteria: The blank must show an integrated area of <0.1% of the Lower Limit of Quantitation (LLOQ) to confirm zero carryover—a frequent artifact when analyzing "sticky" carboxylic acids.
Protocol 2: GC-MS Orthogonal Confirmation via Silylation
Causality & Rationale:
Direct GC-MS of malonic acid monoesters leads to thermal decarboxylation in the hot injection port, yielding artificially high levels of degradation products[3]. By derivatizing the free carboxylic acid with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane), we replace the active proton with a bulky trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically lowering the boiling point and ensuring absolute thermal stability during volatilization.
Step-by-Step Methodology:
Sample Lyophilization: Ensure the 2-(ethyl carboxy)-3-methylbutanoic acid sample is completely anhydrous. Causality: BSTFA reacts violently with water, which will quench the derivatization reagent before it can react with the analyte.
Derivatization Reaction: Add 50 µL of the analyte (1 mg/mL in anhydrous Pyridine) to a silanized glass vial. Add 50 µL of BSTFA + 1% TMCS.
Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes.
GC-MS Analysis: Inject 1 µL (split ratio 10:1) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C (hold 2 min) to 280°C at 15°C/min.
Self-Validation Step: Monitor the chromatogram for the underivatized precursor mass (
m/z
174). Acceptance criteria: The presence of the underivatized peak must be <1% relative to the TMS-derivatized peak (
m/z
246). If >1%, the sample contained residual moisture, and the batch must be re-lyophilized and re-derivatized.
Conclusion
For the rigorous benchmarking of 2-(ethyl carboxy)-3-methylbutanoic acid standards, reliance on traditional HPLC-UV is inadequate due to the molecule's lack of a chromophore. A dual-modality approach—utilizing LC-MS/MS (ESI-) for highly sensitive, routine impurity profiling, orthogonally validated by silylated GC-MS for structural elucidation—provides a self-validating, definitive analytical framework.
Personal protective equipment for handling 2-(Ethyl carboxy)-3-methylbutanoic acid
As a Senior Application Scientist, I approach chemical handling not just as a checklist of safety rules, but as a mechanistic system. When working with 2-(Ethoxycarbonyl)-3-methylbutanoic acid (also known as 2-isopropylm...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not just as a checklist of safety rules, but as a mechanistic system. When working with 2-(Ethoxycarbonyl)-3-methylbutanoic acid (also known as 2-isopropylmalonic acid monoethyl ester), understanding its molecular behavior is the key to designing a fail-safe operational protocol.
This guide synthesizes structural chemistry with field-proven logistical strategies to provide you with a self-validating framework for handling this specific organic intermediate.
Executive Summary & Chemical Risk Profile
2-(Ethoxycarbonyl)-3-methylbutanoic acid is a highly versatile small-molecule intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and method development[1]. However, its dual-functional nature—housing both a carboxylic acid and an ethyl ester moiety—creates a specific hazard profile that requires targeted logistical planning[2].
Table 1: Chemical Identity & Quantitative Hazard Data
Parameter
Specification
Mechanistic Implication
CAS Number
15112-52-4
Primary identifier for SDS and regulatory tracking[2].
Molecular Formula
C₈H₁₄O₄
Indicates a highly oxygenated, moderately lipophilic structure.
Molecular Weight
174.19 g/mol
Low molecular weight contributes to vapor pressure and inhalation risks[1].
Skin Irritation
Category 2 (H315)
The carboxylic acid protonates physiological surfaces, causing localized pH drops and protein denaturation[2].
Eye Irritation
Category 2A (H319)
Direct contact causes severe mucosal irritation; requires splash protection[2].
STOT SE 3
Category 3 (H336)
The ester moiety increases volatility. Vapors can cross the blood-brain barrier or irritate respiratory mucosa, leading to drowsiness or dizziness[2].
Personal Protective Equipment (PPE) Matrix & Selection Rationale
A common failure point in laboratory safety is the blind reliance on standard nitrile gloves. Because this compound contains an ester functional group, it can rapidly degrade and permeate standard nitrile matrices[3]. The PPE matrix below is engineered specifically for this molecular profile.
Table 2: Mechanistic PPE Selection Matrix
PPE Component
Required Specification
Mechanistic Justification & Operational Rule
Hand Protection
Butyl Rubber or PE Laminate (e.g., Silver Shield)
Critical: Esters readily permeate nitrile[3]. Butyl rubber provides superior resistance to both esters and carboxylic acids. If nitrile must be used for micro-weighing dexterity, you must double-glove and discard immediately upon any incidental contact.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Safety glasses are insufficient. The H319 (Eye Irrit. 2A) classification demands a full mucosal seal to prevent capillary action of splashed liquids[2].
Respiratory
Fume Hood (Primary) / Half-Mask with OV Cartridge (Secondary)
The H336 classification indicates that vapor accumulation causes central nervous system depression (dizziness)[2]. All open-container work must remain under negative pressure.
Body Protection
Flame-Resistant (FR) or High-Density Polyethylene Lab Coat
Protects against permeation to the skin (H315). Ensure cuffs are tucked under the gloves to prevent wrist exposure.
Operational Workflow & Handling Protocol
To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. Do not proceed to the next step unless the prior condition is explicitly met.
Step-by-Step Handling Methodology:
Environmental Verification: Before opening the primary container, verify that the chemical fume hood face velocity is actively reading between 0.4 to 0.6 m/s (80–120 fpm).
Workspace Segregation: Clear the hood of incompatible materials. As an organic acid, this compound must be kept strictly isolated from strong bases, strong oxidizing agents, and reducing agents to prevent exothermic reactions.
Dexterity vs. Safety Trade-off: Don your baseline PPE (goggles, lab coat). If dispensing volumes >10 mL, don butyl rubber gloves. If dispensing <1 mL where high tactile feedback is required, don double-layered heavy-duty nitrile gloves, fully acknowledging they offer only splash protection, not immersion protection.
Aerosol Mitigation: Transfer the liquid using a chemically resistant glass syringe or a PTFE-lined positive displacement pipette. Do not pour directly from the bottle, as the low molecular weight (174.19 g/mol ) allows for rapid vapor generation (H336)[1][2].
Decontamination: Wipe down the exterior threads of the primary container with a compatible solvent (e.g., ethanol) before sealing. Doff the outer gloves inside-out while still inside the fume hood to contain any microscopic contamination.
Figure 1: Operational workflow and emergency spill response for 2-(ethoxycarbonyl)-3-methylbutanoic acid.
Spill Response & Disposal Plan
In the event of a breach, the fundamental goal is to mitigate the STOT SE 3 (inhalation) and Skin Irrit. 2 hazards simultaneously. The following protocol utilizes acid-base chemistry to safely neutralize the threat.
Emergency Spill Protocol:
Isolate and Evacuate: For spills exceeding 50 mL outside of a fume hood, immediately evacuate the immediate vicinity. The ester-driven volatility will rapidly saturate the local breathing zone, causing dizziness.
Escalate PPE: Responders must upgrade to heavy-duty butyl gloves, a full face shield, and a NIOSH-approved half-mask respirator equipped with Organic Vapor (OV) cartridges.
Chemical Neutralization: Do not use plain paper towels. Surround the spill perimeter with a chemical absorbent boom. Slowly broadcast a weak base—specifically sodium bicarbonate (NaHCO₃) powder —over the spill, working from the outside in.
Causality Note: We use a weak base rather than a strong base (like NaOH) to neutralize the carboxylic acid moiety because it prevents a violent, highly exothermic reaction while effectively reducing the compound's volatility and corrosivity.
Validation of Neutralization: Wait until all effervescence (CO₂ gas evolution) has completely ceased. This is your visual, self-validating proof that the acid has been neutralized.
Collection and Disposal: Sweep the neutralized matrix using non-sparking tools into a High-Density Polyethylene (HDPE) container. Label the container explicitly as "Hazardous Waste: Neutralized Organic Acid/Ester Matrix" and transfer it to the facility's designated organic waste accumulation area in compliance with local environmental regulations.